(R)-6-Methyl-piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHWKEKBODLZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one Structural Analogues and Derivatives
Abstract
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of (R)-6-Methyl-piperazin-2-one, a chiral building block of significant interest in contemporary drug discovery. We will delve into its synthesis, key structural analogues, and derivatives, with a particular focus on its pivotal role in the development of neurokinin-3 (NK3) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemical manipulation and biological application of this versatile scaffold.
Introduction: The Significance of the Chiral Piperazin-2-one Motif
The piperazin-2-one ring system is a recurring motif in a wide array of pharmacologically active agents, valued for its conformational rigidity and the strategic placement of nitrogen atoms that allow for diverse chemical modifications.[1] The introduction of a chiral center, as seen in this compound, adds a crucial layer of stereochemical complexity that is often paramount for achieving selective and potent interactions with biological targets. The (R)-configuration of the methyl group can profoundly influence the binding affinity and efficacy of its derivatives, making stereocontrolled synthesis a critical aspect of its application.
The therapeutic landscape for piperazine derivatives is vast, encompassing treatments for central nervous system disorders, cancer, and infectious diseases.[2][3] This guide will specifically highlight the journey of this compound from a chiral building block to a key component of cutting-edge therapeutics, most notably in the modulation of the neurokinin-3 (NK3) receptor.
Synthesis of the this compound Core
The enantiomerically pure this compound is a valuable starting material, and its synthesis is a key enabling step for any subsequent drug discovery program. While various methods for the synthesis of chiral piperazinones have been developed, a common and effective strategy for obtaining the (R)-enantiomer involves a multi-step sequence starting from an appropriate chiral amino acid derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the cyclization of a linear diamine precursor. This precursor can be constructed through the coupling of a protected ethylenediamine with a chiral propionate derivative. The chirality is typically introduced early in the synthesis to ensure the desired stereochemistry in the final product.
Caption: Retrosynthetic analysis of this compound.
Exemplary Synthetic Protocol
The following protocol is a representative method for the synthesis of this compound, adapted from methodologies described in the patent literature. This process utilizes a chiral starting material to ensure the correct stereochemistry.
Step 1: Reductive Amination
The synthesis commences with the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, for example, (R)-alanine methyl ester. This step forms the crucial C-N bond of the linear precursor.
-
Materials: (R)-alanine methyl ester hydrochloride, protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde), sodium triacetoxyborohydride, dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of (R)-alanine methyl ester hydrochloride in DCM, add a suitable base (e.g., triethylamine) to liberate the free amine.
-
Add the protected aminoacetaldehyde to the solution.
-
Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear precursor.
-
Step 2: Deprotection and Intramolecular Cyclization
The protecting group on the ethylenediamine moiety is removed, and the resulting free amine undergoes spontaneous intramolecular cyclization with the ester to form the piperazin-2-one ring.
-
Materials: Crude linear precursor from Step 1, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the crude linear precursor in methanol.
-
Add 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) until the deprotection is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The cyclization often occurs spontaneously upon deprotection.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Derivatization and Analogue Synthesis: The Path to Neurokinin-3 Receptor Antagonists
The this compound core is a versatile scaffold for the synthesis of a diverse range of derivatives. The secondary amines at the N1 and N4 positions provide convenient handles for functionalization, most commonly through N-alkylation and N-acylation reactions. A prominent application of this scaffold is in the development of neurokinin-3 (NK3) receptor antagonists, a class of drugs showing significant promise for the treatment of sex-hormone-related disorders.
The NK3 receptor is a key regulator of gonadotropin-releasing hormone (GnRH) secretion and is implicated in conditions such as menopausal hot flashes, polycystic ovary syndrome (PCOS), and uterine fibroids.[4] Fezolinetant is a recently approved NK3 receptor antagonist for the treatment of vasomotor symptoms due to menopause.[5][6] The synthesis of key intermediates for fezolinetant and related analogues often utilizes the this compound core.
N-Alkylation: A Gateway to Diverse Analogues
N-alkylation is a fundamental transformation for elaborating the piperazin-2-one scaffold. Reductive amination is a particularly effective method for introducing a wide range of substituents at the N4 position.
Caption: General workflow for N-alkylation of this compound.
Protocol: Synthesis of (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one (A Fezolinetant Intermediate)
This protocol describes the synthesis of a key intermediate for the NK3 receptor antagonist, fezolinetant, starting from (R)-3-methylpiperazin-2-one (another designation for this compound).[5]
-
Materials: (3R)-3-Methyl-2-piperazinone, 3,4-dimethylbenzaldehyde, sodium cyanoborohydride, methanol, tetrahydrofuran (THF), acetic acid, 7% sodium carbonate solution, dichloromethane (DCM).
-
Procedure:
-
To a round-bottomed flask, charge (3R)-3-Methyl-2-piperazinone (1 equivalent), methanol (4 volumes), and THF (8 volumes).
-
To the stirred reaction mass, add sodium cyanoborohydride (1.2 equivalents).
-
Slowly add acetic acid (1.5 equivalents) followed by 3,4-dimethylbenzaldehyde (1.2 equivalents) and continue stirring.
-
Upon reaction completion (monitored by an appropriate method), quench the reaction mass with a 7% sodium carbonate solution and stir for 20-30 minutes at 25-35°C.
-
Extract the product with DCM.
-
Distill the solvent and dry the residue to yield (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one as a solid.
-
Structure-Activity Relationships (SAR) of this compound Derivatives
The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents on the piperazinone core. In the context of NK3 receptor antagonists, specific structural features are crucial for achieving high potency and selectivity.
Key SAR Insights for NK3 Receptor Antagonists:
| Structural Position | Modification | Impact on Activity | Reference |
| C6-Methyl Group | The (R)-configuration is generally preferred for optimal binding to the NK3 receptor. | The stereochemistry at this position is critical for establishing key interactions within the receptor's binding pocket. | [4] |
| N4-Substituent | A substituted benzyl group, such as the 3,4-dimethylbenzyl moiety in the fezolinetant intermediate, is often found in potent antagonists. | This group likely occupies a hydrophobic pocket in the receptor, contributing significantly to binding affinity. | [5] |
| N1-Substituent | In the final drug, this position is typically acylated with a group that further enhances receptor binding and modulates pharmacokinetic properties. For example, in fezolinetant, this is a (4-fluorophenyl)methanone group attached to a triazole ring fused to the piperazine core. | This region interacts with another part of the binding site, and modifications here can fine-tune potency, selectivity, and drug-like properties. | [6] |
Biological Activity and Therapeutic Applications
Derivatives of this compound have demonstrated significant potential across various therapeutic areas, with the most prominent application being the development of NK3 receptor antagonists.
Neurokinin-3 Receptor Antagonism
Mechanism of Action: NK3 receptor antagonists block the binding of neurokinin B (NKB) to the NK3 receptor. This action modulates the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which are key regulators of the thermoregulatory center and GnRH release.[6]
Therapeutic Indications:
-
Vasomotor Symptoms (Hot Flashes) Associated with Menopause: By modulating the thermoregulatory center, NK3 receptor antagonists can effectively reduce the frequency and severity of hot flashes.
-
Polycystic Ovary Syndrome (PCOS): These antagonists can help to normalize the pulsatile secretion of luteinizing hormone (LH), which is often dysregulated in PCOS.
-
Uterine Fibroids and Endometriosis: By modulating the hypothalamic-pituitary-gonadal axis, NK3 receptor antagonists may offer a non-hormonal treatment option for these conditions.[4]
Preclinical and Clinical Data: Fezolinetant, a drug whose synthesis involves an (R)-methyl-piperazinone core, has undergone extensive clinical trials. Preclinical studies in ovariectomized rats, a model for menopause, showed that fezolinetant dose-dependently reduced plasma LH levels and attenuated increases in skin temperature, an indicator of hot flash-like symptoms. These promising preclinical results were followed by successful Phase 3 clinical trials, ultimately leading to its approval for the treatment of moderate to severe vasomotor symptoms associated with menopause.[6]
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its application in the synthesis of the NK3 receptor antagonist fezolinetant highlights the power of stereochemically defined scaffolds in achieving potent and selective modulation of challenging biological targets.
Future research in this area is likely to focus on:
-
Exploration of Novel Derivatives: The synthesis of new analogues with diverse substituents at the N1 and N4 positions to explore other biological targets and therapeutic indications.
-
Development of More Efficient Synthetic Routes: Further optimization of the synthesis of the chiral core and its derivatives to improve yields, reduce costs, and enhance sustainability.
-
Investigation of Other Therapeutic Areas: Given the broad biological activities of piperazine-containing compounds, derivatives of this compound may find applications in areas such as oncology, neurology, and infectious diseases.
References
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-6-Methyl-piperazin-2-one synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (R)-6-Methyl-piperazin-2-one
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in blockbuster drugs.[1][2] Specifically, chiral C-substituted piperazinones, such as this compound, are invaluable building blocks for creating structurally diverse and stereochemically defined molecules.[3][4] The introduction of a chiral center at the C6 position significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, starting from the chiral pool, and details the necessary analytical techniques for its complete characterization. It is intended for researchers and drug development professionals seeking to incorporate this versatile scaffold into their synthetic programs.
Introduction: The Strategic Importance of Chiral Piperazinones
While N-substituted piperazines are common, the exploration of carbon-substituted analogues remains a fertile ground for innovation in drug discovery.[1] The carbonyl group in the piperazin-2-one scaffold provides a handle for further functionalization, while the stereocenter at the 6-position dictates the three-dimensional orientation of substituents, which is critical for molecular recognition at biological targets like enzymes and receptors.[5]
The development of efficient and reliable asymmetric syntheses for these heterocycles is therefore a high-priority objective.[1][3] This guide focuses on a practical, chiral-pool-based approach, which leverages readily available, enantiomerically pure starting materials to ensure the stereochemical integrity of the final product.
Synthetic Strategy: A Chiral Pool-Based Approach
Multiple strategies exist for the asymmetric synthesis of piperazinones, including catalytic asymmetric hydrogenation and diastereoselective alkylations.[4][6][7] However, for scalability, cost-effectiveness, and stereochemical fidelity, synthesis from the chiral pool often presents the most pragmatic solution. The strategy detailed here utilizes (R)-1,2-diaminopropane, which is commercially available and provides the C6 stereocenter directly.
The core transformation is a double N-alkylation of the chiral diamine with an ethyl 2-haloacetate, followed by an intramolecular cyclization. The choice of protecting groups is critical for directing the cyclization and preventing side reactions. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and facile removal under acidic conditions.[8][9][10]
Rationale for the Synthetic Design
-
Starting Material: (R)-1,2-diaminopropane is chosen to directly install the desired stereochemistry. This avoids a late-stage resolution or a complex asymmetric induction step.
-
Protection Strategy: The more sterically hindered, secondary amine of the diamine is less reactive. However, to ensure regioselective alkylation and prevent polymerization, the primary amine is selectively protected with a Boc group. This is achieved by leveraging the differential nucleophilicity of the two amines.
-
Cyclization: The key ring-forming step is an intramolecular nucleophilic substitution. The secondary amine attacks the electrophilic carbon of the ethyl acetate moiety, displacing the ethoxide leaving group to form the six-membered lactam ring. This reaction is typically promoted by gentle heating.
-
Deprotection: The final step involves the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[8] This yields the target compound as a salt, which can be neutralized to obtain the free base.
Synthetic Workflow Visualization
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific laboratory setup and scale.
Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
-
Selective Boc Protection: To a solution of (R)-1,2-diaminopropane (1.0 eq) in tetrahydrofuran (THF, ~0.5 M) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in THF dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the reaction mixture under reduced pressure. The resulting crude (R)-tert-butyl (1-aminopropan-2-yl)carbamate is often used directly in the next step after confirming its formation via TLC or crude NMR.
-
N-Alkylation: Dissolve the crude intermediate from the previous step in acetonitrile (~0.3 M). Add potassium carbonate (K₂CO₃, 2.5 eq) followed by ethyl bromoacetate (1.1 eq). Heat the mixture to 60 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Intramolecular Cyclization: Dissolve the crude product from the alkylation step in toluene (~0.2 M). Heat the solution to reflux (approx. 110 °C) for 24 hours. The progress of the lactam formation can be monitored by LC-MS. Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.
Synthesis of this compound (Final Deprotection)
-
Boc Deprotection: Dissolve the purified Boc-protected piperazinone (1.0 eq) in dichloromethane (DCM, ~0.2 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.[8]
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. Dissolve the resulting oil in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt. Filter the solid and wash with cold diethyl ether. To obtain the free base, dissolve the salt in water, basify to pH > 10 with a strong base (e.g., NaOH), and extract with an organic solvent like DCM or a DCM/isopropanol mixture. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric integrity of the final product.
Analytical Workflow Visualization
Caption: Analytical workflow for the characterization of synthesized product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for structural elucidation.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton at C6 (a multiplet), and the various methylene protons of the piperazine ring, which may appear as complex multiplets due to diastereotopicity and coupling. The two N-H protons will appear as broad singlets.
-
¹³C NMR: The carbon spectrum will confirm the presence of five distinct carbon environments: the methyl carbon, three carbons within the piperazine ring (CH, CH₂, CH₂), and the carbonyl carbon at a characteristic downfield shift (~170 ppm).
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.
| Data Type | Expected Values for this compound |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| ¹H NMR (DMSO-d₆) | Approximate shifts (δ, ppm): 1.0-1.2 (d, 3H, CH₃), 2.7-3.5 (m, 5H, ring protons), 7.5-8.0 (br s, 1H, NH), 3.0-3.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | Approximate shifts (δ, ppm): 15-20 (CH₃), 40-55 (3x ring carbons), 168-172 (C=O) |
| ESI-MS | m/z: 115.08 [M+H]⁺ |
Note: NMR shifts are estimates and can vary based on solvent and concentration.
Chiral Purity Determination via HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for determining enantiomeric purity (% ee).[12][13]
-
Principle: The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and thus their separation on the chromatogram. Polysaccharide-based columns are often effective for separating piperazine derivatives.[14]
-
Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® IC or similar).
-
Mobile Phase: A mixture of polar organic solvents, often an alcohol (e.g., methanol, ethanol) in an alkane (e.g., hexane or heptane), with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting condition could be 15% Isopropanol in Heptane + 0.1% Diethylamine.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) is necessary as the molecule lacks a strong chromophore.[14]
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~0.5-1.0 mg/mL.
-
Analysis: Inject a racemic standard of 6-methyl-piperazin-2-one first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. High enantiomeric purity is confirmed if only one of the two peaks is observed. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.[14]
-
Conclusion
This guide outlines a scientifically grounded and practical approach to the synthesis and characterization of this compound. By employing a chiral pool strategy, researchers can reliably produce this valuable building block with high stereochemical integrity. The detailed characterization workflow, combining spectroscopic methods with chiral HPLC, ensures the final compound meets the stringent quality standards required for applications in drug discovery and development. The methodologies described herein provide a solid foundation for scientists to confidently synthesize and utilize this important chiral heterocycle.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Analysis of (R)-6-Methyl-piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for (R)-6-Methyl-piperazin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and spectroscopic properties is paramount for its identification, characterization, and quality control. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule, offering insights valuable to researchers in the field.
Introduction to this compound
This compound is a piperazinone derivative featuring a chiral center at the 6-position. The piperazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific stereochemistry of the methyl group can significantly influence the pharmacological activity of its derivatives, making stereospecific characterization essential. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Based on the structure of this compound and data from similar piperazinone derivatives, the following ¹H NMR chemical shifts are predicted.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (ax) | ~3.20 - 3.40 | ddd | J ≈ 12, 4, 2 |
| H-3 (eq) | ~3.50 - 3.70 | ddd | J ≈ 12, 6, 2 |
| H-5 (ax) | ~2.90 - 3.10 | ddd | J ≈ 12, 10, 4 |
| H-5 (eq) | ~3.15 - 3.35 | ddd | J ≈ 12, 6, 2 |
| H-6 | ~3.80 - 4.00 | m | - |
| CH₃ | ~1.20 - 1.35 | d | J ≈ 7 |
| N1-H | ~7.50 - 8.50 | br s | - |
| N4-H | ~2.50 - 3.50 | br s | - |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm and can vary based on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Methyl Group (CH₃): A doublet appearing at approximately 1.20-1.35 ppm is characteristic of a methyl group coupled to a single proton (H-6).
-
Piperazinone Ring Protons (H-3, H-5, H-6): The protons on the piperazine ring will appear as complex multiplets in the region of 2.90-4.00 ppm. The diastereotopic nature of the methylene protons at C-3 and C-5 results in distinct signals for the axial and equatorial protons. H-6, being adjacent to the chiral center and a nitrogen atom, will likely be a multiplet due to coupling with the methyl protons and the C-5 protons.
-
Amide and Amine Protons (N-H): The amide proton (N1-H) is expected to be a broad singlet at a downfield chemical shift (around 7.50-8.50 ppm) due to the deshielding effect of the adjacent carbonyl group. The secondary amine proton (N4-H) will also appear as a broad singlet, typically in the range of 2.50-3.50 ppm. The broadness of these signals is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~165 - 170 |
| C-3 | ~45 - 50 |
| C-5 | ~40 - 45 |
| C-6 | ~50 - 55 |
| CH₃ | ~15 - 20 |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-2): The amide carbonyl carbon will be the most downfield signal, typically appearing in the 165-170 ppm range.
-
Piperazinone Ring Carbons (C-3, C-5, C-6): The sp³ hybridized carbons of the piperazine ring will resonate in the 40-55 ppm region. The carbon bearing the methyl group (C-6) is expected to be slightly more downfield than the other methylene carbons.
-
Methyl Carbon (CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between 15 and 20 ppm.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of the N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For structural confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, baseline correction, and referencing.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide & Amine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Interpretation of the IR Spectrum:
-
N-H Stretching: A broad absorption band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of both the secondary amine and the secondary amide groups. Hydrogen bonding can significantly broaden this peak.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl group and the piperazinone ring.
-
C=O Stretching (Amide I Band): A strong, sharp absorption peak between 1650 and 1680 cm⁻¹ is the most characteristic signal in the IR spectrum and corresponds to the carbonyl stretching vibration of the cyclic amide (lactam).[1] This is a key diagnostic peak for the piperazin-2-one structure.
-
N-H Bending (Amide II Band): A medium intensity band around 1510-1550 cm⁻¹ arises from the in-plane bending of the N-H bond of the amide.
-
C-N Stretching: The stretching vibration of the C-N bonds will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₅H₁₀N₂O
-
Molecular Weight: 114.15 g/mol
-
Predicted [M+H]⁺: 115.0866
Predicted Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways, primarily involving cleavages of the piperazinone ring.
Caption: Predicted Fragmentation Pathways of this compound.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: In an electron ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z 114. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 115 would be prominent.
-
Key Fragment Ions:
-
Loss of CO: A fragment ion at m/z 87, corresponding to the loss of a carbonyl group (28 Da), is a likely fragmentation pathway for the piperazinone ring.
-
Loss of Methyl Radical: A peak at m/z 100 would indicate the loss of the methyl radical (15 Da).
-
Ring Cleavage: Fragmentation of the piperazine ring can lead to a variety of smaller ions. Common cleavages occur adjacent to the nitrogen atoms, leading to characteristic fragment ions. For instance, cleavage of the C2-C3 and C5-C6 bonds could yield a fragment at m/z 57.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively polar compound like this, LC-MS with electrospray ionization (ESI) is a suitable method.
-
Ionization: ESI in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, MS/MS experiments can be performed. The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the atomic connectivity and stereochemistry revealed by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This guide serves as a valuable resource for researchers, providing the expected spectroscopic data and the rationale behind its interpretation, thereby facilitating the efficient and accurate characterization of this important chiral building block in drug discovery and development.
References
An In-Depth Technical Guide to the Putative Mechanisms of Action of (R)-6-Methyl-piperazin-2-one
This document provides a detailed exploration of the potential mechanisms of action for (R)-6-Methyl-piperazin-2-one, a chiral heterocyclic compound. While this molecule is primarily recognized as a valuable synthetic intermediate in medicinal chemistry, the broader family of piperazine and piperazin-2-one derivatives exhibits a wide spectrum of pharmacological activities.[1] This guide will, therefore, extrapolate from the established biological roles of these related compounds to propose and detail investigatory pathways for elucidating the specific activities of the (R)-enantiomer. The content herein is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental designs.
Introduction: The Piperazin-2-one Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer and infectious diseases.[2][3] Its derivatives are known to interact with biological targets such as neurotransmitter receptors and enzymes.[2] The piperazin-2-one structure, a key variant, is a constituent of many bioactive natural products and synthetic compounds, including p53/MDM2 inhibitors for cancer therapy and anthelmintic drugs.[4]
This compound introduces a critical stereocenter at the 6-position, a feature of paramount importance as the three-dimensional structure of a molecule can dictate its biological activity.[4] Although its direct mechanism of action is not extensively documented, its structural similarity to other pharmacologically active piperazines warrants a thorough investigation into its potential therapeutic applications. This guide outlines three primary putative mechanisms: neuromodulatory activity, anti-neoplastic activity via kinase inhibition, and antimicrobial effects.
Postulated Mechanisms of Action and Investigational Roadmaps
Given the versatile pharmacology of the piperazine moiety, this compound could exert its effects through several distinct biological pathways.
Neuromodulatory Activity via Neurotransmitter Receptor Interaction
A significant number of piperazine derivatives exhibit central pharmacological activity, primarily through the activation of the monoamine pathway.[2] These compounds often function as ligands for serotonin (5-HT) and dopamine (D2) receptors, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[2][5] It is plausible that this compound could also display affinity for these receptors.
Causality of Experimental Choice: To validate this hypothesis, the primary experimental approach is to quantify the binding affinity of the compound to a panel of relevant G-protein coupled receptors (GPCRs). A competitive radioligand binding assay is the gold standard for this purpose, as it directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.[6] This provides a quantitative measure of affinity (Ki), which is a critical parameter in assessing a compound's potential for neuromodulatory effects.
References
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
(R)-6-Methyl-piperazin-2-one: A Chiral Scaffold for Neurokinin-3 Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazinone Core in Medicinal Chemistry
The piperazine moiety is a recurring and vital structural motif in a vast array of clinically significant drugs, valued for its ability to influence pharmacokinetic and pharmacodynamic properties.[1] Within this class, the piperazinone scaffold represents a privileged structure, serving as a cornerstone in the development of novel therapeutics ranging from anticancer to antiviral agents.[2][3] The inherent structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal backbone for constructing molecules with high target affinity and specificity. The introduction of chirality, as seen in (R)-6-Methyl-piperazin-2-one, provides a crucial three-dimensional architecture essential for stereospecific interactions with biological targets.[2] This guide focuses on the synthesis, and more critically, the application of this compound as a key chiral building block in the development of potent and selective neurokinin-3 (NK-3) receptor antagonists, a promising class of drugs for non-hormonal treatment of sex-hormone-related disorders.
Biological Landscape: The Neurokinin-3 Receptor and its Therapeutic Potential
The neurokinin-3 receptor (NK-3R) is a G-protein coupled receptor that, along with its endogenous agonist neurokinin B (NKB), plays a pivotal role in the neuroendocrine regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[4] This signaling pathway is instrumental in modulating the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] Dysregulation of this axis is implicated in a variety of sex-hormone-dependent conditions.
Pharmacological antagonism of the NK-3 receptor has emerged as a promising non-hormonal therapeutic strategy.[5] Notably, NK-3R antagonists have shown significant efficacy in alleviating vasomotor symptoms (hot flashes) associated with menopause.[5][6] This has led to the development and approval of drugs like Fezolinetant.[5][6] The therapeutic potential of NK-3R antagonists extends to other conditions such as polycystic ovary syndrome (PCOS) and uterine fibroids.[4]
This compound: A Chiral Intermediate for NK-3R Antagonists
While direct biological activity of this compound is not extensively documented, its significance lies in its role as a stereochemically defined precursor for more complex and potent molecules.[2] The "(R)" configuration at the 6-position is critical for establishing the correct spatial orientation of substituents required for effective binding to the NK-3 receptor. Its use in the synthesis of selective NK-3 receptor antagonists underscores its importance in drug discovery.[2]
Synthesis of this compound
The asymmetric synthesis of this compound is a critical first step in the path to NK-3R antagonists. One common synthetic approach is outlined below.
Experimental Protocol: Asymmetric Synthesis of this compound
-
Step 1: Reductive Amination.
-
To a solution of a suitable chiral amine and a pyruvate derivative, add a reducing agent such as sodium triacetoxyborohydride.
-
The reaction is typically carried out in a solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
-
-
Step 2: Cyclization.
-
The product from the reductive amination is treated with a suitable reagent to facilitate intramolecular cyclization.
-
This can be achieved under basic or acidic conditions, depending on the specific substrates.
-
The reaction mixture is heated to drive the cyclization to completion.
-
The resulting this compound is then purified by column chromatography or recrystallization to yield the enantiomerically pure compound.
-
Diagram: Synthetic Pathway to this compound
Caption: Synthetic workflow for this compound.
Application in the Synthesis of a Potent NK-3 Receptor Antagonist
The utility of this compound is best illustrated by its incorporation into a potent NK-3 receptor antagonist. The following protocol outlines a general synthetic route.
Experimental Protocol: Synthesis of a Triazolopiperazine NK-3R Antagonist
-
Step 1: N-Alkylation of this compound.
-
This compound is reacted with a suitable electrophile, such as a substituted benzyl bromide, in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
-
The reaction mixture is heated to reflux to ensure complete reaction.
-
The product is isolated by extraction and purified by chromatography.
-
-
Step 2: Amide Reduction.
-
The amide carbonyl of the piperazinone ring is reduced to a methylene group using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
The reaction is performed at low temperature and gradually warmed to room temperature.
-
Careful quenching of the excess LAH is followed by extraction and purification of the resulting piperazine derivative.
-
-
Step 3: Formation of the Triazole Ring.
-
The piperazine derivative is reacted with a hydrazine derivative and subsequently with an orthoester to form the triazole ring.
-
This cyclization is typically carried out at elevated temperatures.
-
-
Step 4: Final Acylation.
-
The secondary amine of the piperazine ring is acylated with a desired carboxylic acid or acid chloride to yield the final NK-3 receptor antagonist.
-
This step often employs standard peptide coupling reagents or occurs under basic conditions with an acid chloride.
-
The final product is purified by preparative HPLC to yield the highly pure antagonist.
-
Diagram: From Chiral Intermediate to NK-3R Antagonist
Caption: Synthetic workflow for an NK-3R antagonist.
Quantitative Data Summary
While specific IC50 values for compounds directly derived from this compound are proprietary and vary between different chemical series, the literature reports potent NK-3R antagonists developed from similar strategies with high oral bioavailability.
| Compound Class | Target | Reported Activity | Oral Bioavailability (F%) | Reference |
| Imidazolepiperazine Derivatives | NK-3R | IC50 = 430.60 nM (for compound 16x) | 93.6% (for compound 16x) | [7] |
| N-acyl-triazolopiperazines | NK-3R | High efficacy in lowering plasma LH | Orally active | [4] |
| Fezolinetant | NK-3R | Approved for clinical use | Orally active | [5][6] |
Conclusion and Future Perspectives
This compound stands out not for its intrinsic biological activity, but for its crucial role as a chiral scaffold in the synthesis of high-value, complex pharmaceutical agents. Its application in the development of NK-3 receptor antagonists highlights the power of stereochemically defined building blocks in modern drug discovery. Future research will likely continue to leverage this and similar chiral piperazinones to explore new chemical space and develop next-generation therapeutics targeting a range of G-protein coupled receptors and other challenging biological targets. The versatility of the piperazinone core, combined with the strategic introduction of chirality, ensures its continued relevance in the quest for novel medicines.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to (R)-6-Methyl-piperazin-2-one: A Versatile Chiral Building Block
In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold".[1][2][3] Its frequent appearance in FDA-approved drugs stems from its unique combination of properties: the two nitrogen atoms provide hydrogen bonding capabilities and tunable basicity, while the ring's chair conformation allows for precise three-dimensional positioning of substituents.[4][5] This makes it an exceptional structural motif for optimizing a compound's solubility, cell permeability, and target-binding affinity.[3]
When a stereocenter is introduced, as in This compound , the utility of the scaffold is significantly enhanced. This chiral building block offers medicinal chemists a pre-defined stereochemical anchor, which is critical as the biological activity of enantiomers can differ dramatically.[6] The presence of an amide within the piperazin-2-one core, alongside a secondary amine, provides two distinct points for chemical modification, enabling the rapid generation of diverse molecular libraries. This guide serves as a technical resource for researchers and drug development professionals, detailing the synthesis, characterization, and strategic application of this compound in the construction of complex, high-value pharmaceutical agents.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics influence reaction conditions, purification strategies, and the ultimate pharmacological profile of its derivatives.
| Property | Value | Source |
| CAS Number | 1240589-57-4 | [7][8] |
| Molecular Formula | C₅H₁₀N₂O | [7][8] |
| Molecular Weight | 114.15 g/mol | [7][8] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| SMILES | O=C1N--INVALID-LINK--CNC1 | [7] |
| pKa (Predicted) | 15.53 ± 0.40 (Amide N-H) | [9] |
Stereoselective Synthesis: Accessing Enantiopure this compound
The synthesis of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development. Several robust strategies exist to produce this compound with high fidelity.
The Chiral Pool Approach: Synthesis from D-Amino Acids
The most classical and often cost-effective method involves leveraging the innate chirality of natural products. D-Alanine serves as an ideal starting material for generating the (R)-configuration at the 6-position. The general strategy involves converting the amino acid into a suitable diamine precursor, followed by cyclization.
-
Causality Behind Experimental Choices: This route is favored for its stereochemical reliability. The chirality is installed at the very beginning and carried through the synthesis. The choice of protecting groups (e.g., Boc, Cbz) for the amine functionalities is critical to prevent side reactions and to direct the cyclization step effectively. A patent describes a multi-step synthesis starting from a D-amino acid ester, which undergoes reductive amination followed by deprotection and cyclization under the action of Pd/C and hydrogen to yield the final R-configured product.[10]
A representative workflow for this approach is outlined below:
Caption: Chiral pool synthesis starting from D-Alanine.
Asymmetric Catalysis: Modern and Efficient Routes
Catalytic asymmetric methods offer an elegant and highly efficient alternative to chiral pool synthesis, often involving fewer steps.
-
Palladium-Catalyzed Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral pyrazin-2-ol precursor.[1][11] A chiral palladium catalyst, typically featuring a specialized ligand like a PHOX derivative, controls the facial selectivity of hydrogen addition, leading to the desired enantiomer with high enantiomeric excess (ee).[2] This method's practicality has been demonstrated at the gram scale, yielding the desired product with up to 90% ee.[1]
-
Asymmetric Allylic Alkylation: Researchers at Caltech developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation method that can generate α-secondary and α-tertiary piperazin-2-ones in excellent yields and enantioselectivities.[2][12] This approach provides access to a wide range of structurally diverse and enantioenriched piperazinone scaffolds.
Caption: Asymmetric hydrogenation for stereoselective synthesis.
Analytical Quality Control: A Self-Validating System
Ensuring the identity, purity, and stereochemical integrity of the building block is non-negotiable. A robust analytical workflow validates the material for use in drug synthesis.
-
Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure.
-
Purity Assessment: Reversed-phase HPLC with UV detection is typically used to determine the chemical purity, which should generally exceed 97% for use in synthesis.[7]
-
Enantiomeric Purity (ee%): This is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[13][14]
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose.[13][14] The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. An ee of >98% is typically required for advanced drug development programs.
-
Strategic Applications in Medicinal Chemistry
This compound is a versatile scaffold for creating novel therapeutics. Its two nitrogen atoms can be functionalized orthogonally to explore chemical space efficiently. The piperazine motif is found in drugs targeting a vast array of biological conditions, including cancer, viral infections, and central nervous system disorders.[3][5]
Key Functionalization Reactions:
-
N¹-Arylation/Alkylation: The secondary amine at the N¹ position is readily functionalized via standard methods like Buchwald-Hartwig cross-coupling (for arylation) or reductive amination (for alkylation). This allows for the introduction of diverse substituents to probe interactions with biological targets.
-
N⁴-Acylation/Alkylation: The amide nitrogen at the N⁴ position can also be modified, though it is generally less nucleophilic. This position is often used to attach linkers or other pharmacophoric elements.
Example Workflow: Synthesis of a Novel Kinase Inhibitor Library
The building block can be used as a central scaffold to generate a library of potential kinase inhibitors, a common strategy in oncology research.
Caption: Workflow for library synthesis using the chiral scaffold.
Protocol Example: N¹-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol provides a detailed, self-validating methodology for a key transformation, demonstrating the practical utility of the building block.
Objective: To synthesize N¹-(4-fluorophenyl)-(R)-6-methylpiperazin-2-one.
Materials:
-
This compound (1.0 eq, 114 mg, 1.0 mmol)
-
1-Bromo-4-fluorobenzene (1.1 eq, 192 mg, 1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)
-
Xantphos (0.04 eq, 23 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: To a dry, oven-baked 25 mL Schlenk flask, add this compound, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperazinone is consumed.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N¹-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. Verify the enantiomeric integrity using chiral HPLC to ensure no racemization occurred.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed stereocenter and versatile functional handles provide a reliable and efficient pathway to novel, three-dimensional chemical entities. By leveraging robust synthetic methods, from classical chiral pool approaches to modern asymmetric catalysis, and validating its quality through rigorous analytical techniques, researchers can confidently incorporate this building block into their synthetic campaigns. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of scaffolds like this compound in shaping the future of medicine will only increase.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. CAS 1240589-57-4 | (6R)-6-methylpiperazin-2-one - Synblock [synblock.com]
- 9. echemi.com [echemi.com]
- 10. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 14. mdpi.com [mdpi.com]
Introduction: The Significance of the Chiral Piperazinone Scaffold
An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one: Synthesis, Properties, and Applications
The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its rigid, peptide-like structure allows it to act as a conformationally constrained peptidomimetic, making it an invaluable building block in drug discovery.[1] Molecules incorporating this heterocyclic system exhibit a wide range of pharmacological activities, including anthelmintic (e.g., Praziquantel), anticancer (e.g., (-)-Agelastatin A), and antiviral properties.[1][3][4]
The introduction of a stereocenter, as in this compound (CAS: 1240589-57-4), adds a critical layer of complexity and specificity.[3][5] The three-dimensional arrangement of the methyl group is often crucial for precise binding to biological targets, such as enzymes and receptors. Consequently, the development of robust, stereoselective synthetic routes to access single-enantiomer piperazinones like the (R)-6-methyl derivative is of paramount importance for the creation of potent and selective therapeutic agents.[6] This guide provides a comprehensive review of the key synthetic strategies for this compound, details authoritative experimental protocols, and explores its application as a strategic chiral building block in drug development.
Core Synthetic Strategies for Enantiopure Piperazin-2-ones
The synthesis of chiral piperazin-2-ones is a significant challenge that has been addressed through several distinct approaches. Historically, methods relied heavily on the "chiral pool"—using readily available chiral starting materials like amino acids.[1] More recently, catalytic asymmetric methods have emerged as powerful alternatives, offering high efficiency and enantioselectivity.
The primary strategies can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing enantiopure starting materials to transfer chirality to the final product.
-
Asymmetric Catalysis: Employing a chiral catalyst to stereoselectively transform a prochiral substrate.
-
Chiral Auxiliary-Based Methods: Temporarily attaching a chiral group to guide a stereoselective reaction.
Caption: Overview of major synthetic routes to chiral piperazin-2-ones.
Part 1: Chiral Pool Synthesis
The most direct and often practical approach to this compound involves starting with a readily available, enantiopure precursor. D-Alanine is the logical starting material for installing the (R)-configured stereocenter at the C6 position. The general strategy involves a reductive amination followed by cyclization.
A representative synthesis involves the reaction of a D-amino acid ester with an N-protected amino-acetaldehyde, followed by reduction, deprotection, and cyclization.[7] This ensures that the stereochemistry of the starting amino acid is preserved in the final product.
Workflow: Synthesis from D-Alanine Derivative
Caption: Chiral pool synthesis pathway starting from a D-Alanine derivative.
Key Protocol: Synthesis of Chiral 3-Methylpiperazin-2-one via Reductive Amination and Cyclization
This protocol is adapted from a patented method for synthesizing chiral piperazinones, illustrating the core principles of the chiral pool approach.[7] Note that the patent names the product (R)-3-methylpiperazin-2-one, which corresponds to (R)-6-methylpiperazin-2-one under different numbering conventions. The key is the use of a D-amino acid to yield the R-enantiomer.
Step 1: Reductive Amination
-
Dissolve D-alanine methyl ester hydrochloride (1 eq.) and N-((benzyloxy)carbonyl)aminoacetaldehyde (1 eq.) in an appropriate solvent such as methanol at -10°C to 0°C.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise while maintaining the temperature. Causality: Controlling the temperature is crucial to prevent the reduction of the aldehyde directly to an alcohol before the imine can form and be reduced.[7]
-
Stir the reaction mixture at room temperature overnight until completion, as monitored by TLC or HPLC.
-
Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, by silica gel column chromatography.
Step 2: Deprotection and Cyclization
-
Dissolve the purified intermediate (1 eq.) in methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa) and stir at room temperature overnight. Causality: The Pd/C catalyst facilitates the hydrogenolysis of the Cbz protecting group, liberating a primary amine. This amine then undergoes a spontaneous intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and formation of the stable lactam ring.[7]
-
Monitor the reaction to completion by HPLC.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting white solid, this compound, by silica gel column chromatography.
| Characteristic | Value Reported | Source |
| Yield (Cyclization) | 91% | [7] |
| HPLC Purity | 98.2% | [7] |
| Enantiomeric Excess | 98.3% ee | [7] |
| Optical Rotation | [α]D28 = +36 (c=0.2, CHCl₃) | [7] |
| Mass Spectrum | MS(ES+) m/z: 115.16 [M+H]⁺ | [7] |
Part 2: Asymmetric Catalysis
Asymmetric catalysis represents a more modern and highly efficient strategy for synthesizing chiral piperazin-2-ones. These methods create the stereocenter from a prochiral substrate using a small amount of a chiral catalyst. A key example is the asymmetric hydrogenation of an unsaturated piperazin-2-one precursor or a related pyrazine derivative.
Key Paper: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A significant advancement was reported in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to afford chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[1][8] This method provides a facile route to these valuable motifs.
The proposed mechanism involves the tautomerization of the pyrazin-2-ol to its keto forms, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The asymmetric hydrogenation of the imine functionalities in these intermediates, guided by a chiral palladium catalyst, delivers the final chiral piperazin-2-one product through a dynamic kinetic resolution process.[1]
Caption: Workflow for asymmetric synthesis via catalytic hydrogenation.
While this specific paper does not synthesize this compound itself, the methodology is directly applicable. A substrate like 6-methylpyrazin-2-ol could theoretically be hydrogenated to yield the target compound with high enantiomeric excess. Other catalytic methods, such as iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones, also represent powerful strategies.[9][10]
Part 3: Applications in Drug Discovery
This compound is not typically a final drug product but rather a crucial chiral building block. Its pre-defined stereochemistry and functional handles (two nitrogen atoms, one of which is part of an amide) allow for its incorporation into more complex molecular architectures, saving synthetic steps and ensuring the final product has the correct absolute stereochemistry.
The piperazine and piperazinone motifs are integral to many drugs targeting the central nervous system (CNS) due to their ability to interact with various neurotransmitter receptors.[11][12] Derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents.[11]
A notable application area for chiral piperazinones is in the development of neurokinin (NK) receptor antagonists. For instance, this compound serves as a valuable intermediate in the synthesis of selective antagonists for the neurokinin 3 (NK-3) receptor, which are under investigation for treating CNS disorders.[3]
| Drug Class/Target | Relevance of Piperazinone Scaffold | Key References |
| Anticancer Agents | Core of p53/MDM2 inhibitors like (-)-Nutlin-3. | [3] |
| Antiviral Agents | Piperazinone derivatives show activity against viruses like adenovirus. | [4] |
| CNS Agents | Piperazine derivatives modulate dopamine, serotonin, and other neurotransmitter pathways. | [11][12][13] |
| NK-3 Antagonists | (R)-6-Methylpiperazin-2-one is a key building block for these potential therapeutics. | [3] |
Conclusion
This compound is a high-value chiral intermediate whose importance is rooted in the proven therapeutic relevance of the piperazinone scaffold. While multiple synthetic strategies exist, chiral pool synthesis from D-alanine derivatives remains a robust and reliable method for producing this enantiopure building block on a practical scale. Concurrently, the ongoing development of powerful asymmetric catalytic methods, such as enantioselective hydrogenation, promises more efficient and versatile routes in the future. For researchers in drug development, having access to stereochemically defined building blocks like this compound is critical for accelerating the discovery of next-generation therapeutics with improved potency and safety profiles.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. researchgate.net [researchgate.net]
Commercial availability and suppliers of (R)-6-Methyl-piperazin-2-one
An In-depth Technical Guide to (R)-6-Methyl-piperazin-2-one: Commercial Availability, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development. We will delve into its commercial availability, explore robust synthetic strategies, detail critical analytical methods for quality control, and highlight its application in medicinal chemistry. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.
The Strategic Importance of the Chiral Piperazin-2-one Scaffold
The piperazin-2-one motif is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique arrangement of heteroatoms makes it an excellent scaffold for developing peptidomimetics and other biologically active compounds. The conformational flexibility of the piperazine ring, which can adopt chair or boat conformations, allows for precise spatial positioning of substituents to optimize interactions with biological targets.[2]
Introducing a chiral center, as in this compound, adds a critical layer of stereochemical control. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Access to enantiomerically pure building blocks like the (R)-6-methyl isomer is therefore not just advantageous but often essential for the development of safe and effective therapeutics.[3] This specific isomer serves as a key intermediate in the synthesis of a variety of advanced pharmaceutical agents.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its use in synthesis and analysis.
| Property | Value | Source(s) |
| Chemical Name | (6R)-6-methylpiperazin-2-one | [4] |
| CAS Number | 1240589-57-4 | [4][5][6] |
| Molecular Formula | C₅H₁₀N₂O | [4][5][6] |
| Molecular Weight | 114.15 g/mol | [4] |
| MDL Number | MFCD07373518 | [4][5] |
| Boiling Point | 289.6±33.0 °C (Predicted) | [7] |
| Density | 0.992±0.06 g/cm³ (Predicted) | [7] |
| pKa | 15.51±0.40 (Predicted) | [7] |
| Appearance | Solid | [7] |
| SMILES | C[C@@H]1CNCC(=O)N1 | [8] |
| InChIKey | BSPUWRUTIOUGMZ-SCSAIBSYSA-N | [7] |
Commercial Availability and Sourcing
This compound is available from a range of specialty chemical suppliers. When sourcing this material, it is critical for researchers to verify not only the chemical purity (typically assessed by HPLC or GC) but also the enantiomeric excess (ee%), which requires chiral analytical methods.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Synblock | (6R)-6-methylpiperazin-2-one | 1240589-57-4 | NLT 98% | Offers supporting documents like NMR, HPLC, LC-MS.[4] |
| Key Organics | This compound | 1240589-57-4 | N/A | Research and building block supplier.[5] |
| ChemScene | (R)-6-Methylpiperazin-2-one | 1240589-57-4 | ≥98% | Provides custom synthesis and commercial production services.[6] |
| Various Suppliers | Racemic 6-Methyl-piperazin-2-one | 59701-83-6 | ≥95% | The racemic mixture is also available and may be a starting point for chiral resolution.[9][10] |
| Various Suppliers | (S)-6-Methylpiperazin-2-one | 323592-68-3 | ≥97% | The (S)-enantiomer is also commercially available.[11] |
Note: Availability and purity specifications are subject to change. Always consult the supplier's certificate of analysis (CoA).
Asymmetric Synthesis Strategies
The controlled, stereoselective synthesis of this compound is a key enabling technology for its use in drug discovery. Several strategies have been developed, moving beyond classical resolution to more efficient asymmetric catalytic methods.
Conceptual Overview of Synthesis
A common and effective approach involves the cyclization of a chiral diamine precursor. This can be achieved through various methods, including reductive amination followed by intramolecular amide bond formation. A patent (CN108129404B) describes a robust method starting from a D-amino acid ester, which sets the desired stereochemistry early in the sequence.[12] The general workflow ensures high enantiomeric purity in the final product.
Figure 1. Conceptual workflow for the asymmetric synthesis of this compound.
Detailed Synthetic Protocol (Exemplary)
The following protocol is adapted from methodologies described for the synthesis of chiral piperazinones, emphasizing the key transformations.[12]
Step 1: Reductive Amination to form Chiral Diamine Intermediate
-
Rationale: This step couples the chiral source (D-alanine methyl ester) with the second nitrogen-containing fragment. Using a protecting group like carbobenzoxy (Cbz) on the ethylene diamine fragment prevents unwanted side reactions. The reaction proceeds via an imine intermediate which is then reduced in situ.
-
Procedure:
-
To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in a suitable solvent like methanol, add D-alanine methyl ester hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude diamine intermediate by silica gel column chromatography.
-
Step 2: Deprotection and Intramolecular Cyclization
-
Rationale: The Cbz protecting group is readily removed by catalytic hydrogenation. Upon deprotection, the newly freed primary amine is positioned to undergo a spontaneous or base-catalyzed intramolecular cyclization by attacking the methyl ester, forming the stable six-membered piperazinone ring.
-
Procedure:
-
Dissolve the purified diamine intermediate from Step 1 in methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or as specified in the reference procedure) and stir vigorously at room temperature overnight.[12]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further by recrystallization or column chromatography to achieve high purity.
-
Applications in Drug Discovery
The piperazinone core is a cornerstone in the design of molecules targeting a wide array of biological systems.[13] The (R)-6-methyl derivative provides a specific, stereochemically defined building block that has been incorporated into various investigational drugs. Its utility stems from its ability to introduce a constrained, chiral scaffold that can orient other pharmacophoric groups correctly within a receptor's binding pocket.
Figure 2. Role of this compound as a scaffold in multi-step drug synthesis.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and enantiomeric integrity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.
Protocol for Purity Analysis (Reversed-Phase HPLC)
-
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a standard choice for small organic molecules like piperazinones. This method will determine the chemical purity by separating the target compound from any starting materials, by-products, or degradation products.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol for Enantiomeric Excess (ee%) Analysis (Chiral HPLC)
-
Rationale: To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
-
Methodology:
-
Column: A polysaccharide-based chiral column such as Chiralpak IC or a similar phase.
-
Mobile Phase: Typically an isocratic mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A common starting point is 80:20 Hexane:Isopropanol + 0.1% DEA.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
Sample Preparation: Dissolve the sample (~1 mg/mL) in the mobile phase. A racemic standard of 6-Methyl-piperazin-2-one is required to confirm the retention times of both the (R) and (S) enantiomers.
-
Analysis: Inject the racemic standard to identify the two enantiomer peaks. Then, inject the sample. The enantiomeric excess is calculated using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
-
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Hazard Statements (Typical for this class): May cause skin and eye irritation. May cause respiratory irritation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[7]
Conclusion
This compound is a valuable chiral building block with growing importance in modern drug discovery. Its commercial availability from specialized suppliers, coupled with well-established asymmetric synthesis routes, provides researchers with reliable access to this key intermediate. A thorough understanding of the analytical methods required to confirm its chemical and enantiomeric purity is critical for its successful application. This guide has provided the foundational knowledge and practical protocols to empower scientists to effectively source, synthesize, and utilize this compound in their pursuit of novel therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]
- 4. CAS 1240589-57-4 | (6R)-6-methylpiperazin-2-one - Synblock [synblock.com]
- 5. keyorganics.net [keyorganics.net]
- 6. chemscene.com [chemscene.com]
- 7. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 10. capotchem.com [capotchem.com]
- 11. (S)-6-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 12. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Use of (R)-6-Methyl-piperazin-2-one in Peptide Synthesis
Introduction: The Strategic Advantage of Incorporating Piperazinone Scaffolds in Peptidomimetics
The landscape of peptide-based therapeutics is continually evolving, driven by the need for molecules with enhanced proteolytic stability, improved pharmacokinetic profiles, and constrained conformations that favor potent and selective target binding. Non-canonical amino acids and peptidomimetic scaffolds are central to this endeavor. (R)-6-Methyl-piperazin-2-one represents a unique cyclic amino acid analogue that, when incorporated into a peptide backbone, introduces a significant conformational constraint and an N-alkylated linkage. This modification can disrupt enzymatic degradation pathways and pre-organize the peptide into a bioactive conformation, potentially increasing affinity for its biological target.[1]
These application notes provide a comprehensive guide to the strategic use of this compound in solid-phase peptide synthesis (SPPS). We will detail the synthesis of the requisite Fmoc-protected building block, optimized coupling protocols for its incorporation into peptide chains, and methods for the characterization of the final peptidomimetic. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.
PART 1: Synthesis of the Fmoc-Protected Building Block
To incorporate this compound into a peptide using standard Fmoc-based SPPS, it must first be appropriately protected and functionalized. The primary amine at the N4 position is protected with an Fmoc group, and a carboxymethyl group is introduced at the N1 position to provide the carboxylic acid necessary for peptide bond formation.
Workflow for Building Block Synthesis
The synthesis of the Fmoc-(R)-6-Methyl-piperazin-2-one-N-acetic acid building block is a multi-step process that begins with the commercially available this compound.
Caption: Synthetic workflow for the Fmoc-protected this compound building block.
Protocol 1: Synthesis of Fmoc-(R)-6-methyl-piperazin-2-one-N-acetic acid
Materials:
-
This compound
-
tert-butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
N1-Alkylation:
-
Dissolve this compound (1.0 eq) and K₂CO₃ (2.5 eq) in ACN.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N1-(tert-butoxycarbonylmethyl)-(R)-6-methyl-piperazin-2-one.
-
-
N4-Fmoc Protection:
-
Dissolve the product from the previous step (1.0 eq) in a 1:1 mixture of saturated aqueous NaHCO₃ and DCM.
-
Add Fmoc-OSu (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain Fmoc-(R)-6-methyl-N'-(tert-butoxycarbonylmethyl)-piperazin-2-one.
-
-
tert-Butyl Ester Deprotection:
-
Dissolve the Fmoc-protected intermediate in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Precipitate the product by adding cold diethyl ether, filter, and dry under vacuum to yield the final building block: Fmoc-(R)-6-methyl-piperazin-2-one-N-acetic acid .
-
PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of the this compound building block into a growing peptide chain requires special consideration due to its steric hindrance. Standard coupling conditions may result in incomplete reactions. The use of a highly efficient coupling reagent such as HATU is strongly recommended.[2]
Key Considerations for Coupling:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice due to its ability to form a highly reactive OAt-active ester, which is effective for coupling sterically hindered amino acids.[2]
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) is used to activate the carboxylic acid without causing unwanted side reactions.
-
Double Coupling: For challenging sequences, a second coupling step may be necessary to ensure complete incorporation of the piperazinone residue.
-
Capping: After the coupling step, any unreacted free amines should be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
Workflow for SPPS Incorporation
Caption: SPPS cycle for incorporating the Fmoc-piperazinone building block.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol is designed for use with an automated peptide synthesizer.
Reagents:
-
Fmoc-protected amino acids (standard and piperazinone building block)
-
Rink Amide resin (or other suitable solid support)
-
Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagent: 0.5 M HATU in DMF.
-
Activator Base: 2 M DIEA in NMP.
-
Solvents: DMF, DCM.
-
Washing Solution: DMF.
-
Capping Solution (Optional): 5% acetic anhydride, 5% DIEA in DMF.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Standard Cycles: Synthesize the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles.
-
Incorporation of this compound:
-
Fmoc Deprotection: Perform the standard deprotection cycle to expose the N-terminal amine of the growing peptide chain.
-
Coupling:
-
Add the Fmoc-(R)-6-methyl-piperazin-2-one-N-acetic acid building block (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), perform a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF.
-
(Optional) Capping: If the Kaiser test remains positive after a second coupling, cap the unreacted amines using the capping solution for 15 minutes.
-
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
Quantitative Data Summary
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hr) | Typical Crude Purity (%) | Notes |
| HATU | 1 : 0.95 : 2 | 1-2 | >75% | Recommended method. Minimizes epimerization.[2] |
| HBTU/HOBt | 1 : 0.95 : 2 | 2-4 | 50-70% | Slower reaction rates and lower yields compared to HATU. |
| DIC/HOBt | 1 : 1 : 2 | 4-6 | <50% | Generally not recommended for sterically hindered couplings. |
PART 3: Potential Challenges and Mitigation Strategies
Diketopiperazine (DKP) Formation
When incorporating the piperazinone moiety, if the subsequent amino acid is proline or another N-alkylated residue, there is an increased risk of diketopiperazine formation upon deprotection of the second residue.[3][4] This side reaction results in the cleavage of the dipeptide from the resin.
Mitigation Strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin can hinder the intramolecular cyclization that leads to DKP formation.[4]
-
Modified Deprotection Conditions: Using a deprotection solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to standard 20% piperidine in DMF.[3]
-
Immediate Coupling: Couple the third amino acid immediately after the deprotection of the second residue to minimize the time the free N-terminal amine is exposed.
PART 4: Analytical Characterization
Thorough characterization of the final peptide is crucial to confirm the successful incorporation of the this compound moiety and to assess the purity of the product.
Recommended Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the crude and purified peptide.
-
Typical Conditions: C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Expected Observation: The incorporation of the piperazinone moiety will likely increase the hydrophobicity of the peptide, leading to a longer retention time compared to the unmodified analogue.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Expected Observation: The observed mass should correspond to the calculated mass of the peptide containing the this compound residue (C₅H₈N₂O, monoisotopic mass = 112.0637 Da added, minus H₂O).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information and confirm the incorporation and stereochemistry of the piperazinone ring.
-
Techniques: 1D ¹H NMR and 2D NMR (COSY, TOCSY, NOESY).
-
Expected Observations: The ¹H NMR spectrum will show characteristic signals for the methyl group and the methylene protons of the piperazinone ring. The presence of multiple conformers due to restricted rotation around the amide bonds may lead to broadened or multiple sets of signals.[5][6]
-
Conclusion
The incorporation of this compound into peptide sequences offers a powerful strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. While its sterically hindered nature presents challenges during solid-phase synthesis, the use of optimized protocols, particularly with the HATU coupling reagent, enables its efficient incorporation. Careful consideration of potential side reactions, such as diketopiperazine formation, and the application of appropriate mitigation strategies are essential for successful synthesis. The analytical techniques outlined in this guide will ensure the accurate characterization and quality control of the final peptide product. These application notes provide a robust framework for researchers to explore the exciting potential of piperazinone-containing peptides in their drug discovery and development programs.
References
- 1. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the N-alkylation of (R)-6-Methyl-piperazin-2-one
Abstract: This document provides a detailed experimental protocol for the selective N-alkylation of (R)-6-Methyl-piperazin-2-one, a chiral scaffold of significant interest in medicinal chemistry and drug development. N-substituted piperazinones are integral components of numerous biologically active molecules, and their controlled synthesis is paramount. This guide offers a step-by-step procedure, an in-depth discussion of the underlying chemical principles, and expert insights into potential challenges and optimization strategies. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-alkylated this compound derivatives while preserving stereochemical integrity.
Introduction: The Significance of N-Alkylated Piperazinones in Drug Discovery
The piperazin-2-one core is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of substituents on the nitrogen atoms of the piperazine ring profoundly influences the pharmacological profile of these molecules, affecting their potency, selectivity, and pharmacokinetic properties. This compound, with its defined stereochemistry, offers a valuable building block for the synthesis of enantiomerically pure drug candidates.
The N-alkylation of this scaffold is a key transformation for generating diverse libraries of compounds for biological screening. However, the presence of two distinct nitrogen atoms—an amide nitrogen (N1) and a secondary amine nitrogen (N4)—presents a challenge in achieving regioselective alkylation. This guide focuses on a robust protocol for the selective N4-alkylation of this compound, a transformation that leverages the differential nucleophilicity of the two nitrogen atoms.
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of this compound with an alkyl halide proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The success of this transformation hinges on the relative nucleophilicity of the two nitrogen atoms and the careful selection of reaction conditions to favor the desired outcome.
Regioselectivity: N1 versus N4 Alkylation
In the structure of this compound, the N1 nitrogen is part of an amide functional group. The lone pair of electrons on this nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. In contrast, the N4 nitrogen is a secondary amine, and its lone pair is more localized and readily available for nucleophilic attack.
Consequently, under neutral or basic conditions, alkylation is expected to occur preferentially at the more nucleophilic N4 position. The presence of a methyl group at the C6 position may also introduce steric hindrance, further disfavoring alkylation at the adjacent N1 position.
The Role of the Base
Amides are weakly acidic and require a sufficiently strong base to be deprotonated for N-alkylation to occur at the N1 position.[1] In this protocol, a moderately strong base such as potassium carbonate (K₂CO₃) is employed. Its primary role is to neutralize the acid (H-X) generated during the reaction, thereby driving the equilibrium towards product formation. It is generally not strong enough to significantly deprotonate the N1 amide proton, thus favoring N4-alkylation.
Preservation of Stereochemistry
A critical consideration in the N-alkylation of this compound is the preservation of the stereocenter at the C6 position. Racemization of chiral centers adjacent to a nitrogen atom can occur under certain conditions, particularly with strong bases or high temperatures that could lead to epimerization via deprotonation-reprotonation at the chiral center. The described protocol utilizes mild reaction conditions to minimize the risk of racemization.[2]
Experimental Protocol: N4-Alkylation of this compound
This protocol describes a general procedure for the N4-alkylation of this compound using an alkyl halide. Benzyl bromide is used as a representative alkylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | --- |
| Benzyl bromide | ≥98% | Commercially available | Lachrymator, handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Use a dry solvent. |
| Dichloromethane (DCM) | ACS grade | Commercially available | --- |
| Saturated aq. Sodium Bicarbonate | --- | Prepared in-house | --- |
| Brine (Saturated aq. NaCl) | --- | Prepared in-house | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | --- |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
Step-by-Step Procedure
Figure 1: Experimental workflow for the N4-alkylation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) and anhydrous N,N-dimethylformamide (DMF, approximately 10-15 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of dichloromethane (DCM).
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Dilute the solution with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N4-benzyl-(R)-6-methyl-piperazin-2-one.
Characterization of the Product
The purified product should be characterized by standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations for N4-benzyl-(R)-6-methyl-piperazin-2-one |
| ¹H NMR | Appearance of aromatic protons (typically in the range of 7.2-7.4 ppm) and a benzylic methylene singlet (around 3.5-3.7 ppm). The piperazinone ring protons will show characteristic shifts and coupling patterns. The methyl group will appear as a doublet. |
| ¹³C NMR | Appearance of aromatic carbon signals and a benzylic carbon signal (around 60-65 ppm). The carbonyl carbon will be observed around 170 ppm. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product should be observed. |
| Chiral HPLC | To confirm the enantiomeric purity of the product. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. Inactive alkylating agent. | Increase reaction time and/or temperature. Use a fresh bottle of the alkylating agent. |
| Formation of Dialkylated Product | Use of excess alkylating agent. | Use a slight excess (1.05-1.1 eq.) of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Side Reactions | Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Racemization | High reaction temperature or prolonged reaction time. | Perform the reaction at the lowest effective temperature. Consider using a milder base. |
Alternative Method: N-Alkylation via a Protecting Group Strategy
For substrates where achieving high regioselectivity is challenging, a protecting group strategy can be employed. This involves protecting one of the nitrogen atoms, performing the alkylation on the unprotected nitrogen, and then removing the protecting group.
Figure 2: N-alkylation using a protecting group strategy.
Conclusion
This application note provides a detailed and reliable protocol for the N-alkylation of this compound. By understanding the underlying chemical principles of regioselectivity and stereochemical control, researchers can successfully synthesize a variety of N-substituted piperazinone derivatives. The provided troubleshooting guide and alternative strategies offer valuable insights for optimizing the reaction for specific substrates and desired outcomes. This methodology is a valuable tool for the synthesis of novel compounds for drug discovery and development.
References
Quantitative Analysis of (R)-6-Methyl-piperazin-2-one: Chiral HPLC, GC, and LC-MS/MS Protocols
An Application Note for Drug Development Professionals
Abstract (R)-6-Methyl-piperazin-2-one is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount, as the biological activity and toxicological profile of the final API often depend on a single enantiomer. This guide provides detailed analytical methods for the accurate and robust quantification of this compound, focusing on its separation from its (S)-enantiomer and other potential impurities. We present validated starting protocols for Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers in process development and quality control. All methodologies are grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction: The Imperative for Enantioselective Quantification
In modern pharmaceutical development, the focus has decisively shifted towards single-enantiomer drugs over racemic mixtures.[4] Regulatory bodies strongly favor the development of stereochemically pure compounds, recognizing that different enantiomers can exhibit widely varying pharmacological and toxicological properties.[4][5] this compound serves as a key intermediate in synthesizing complex molecules where stereochemistry dictates efficacy.[6][7][8]
Consequently, the ability to accurately quantify the desired (R)-enantiomer and control the level of its (S)-enantiomer counterpart is not merely an analytical task but a critical quality attribute (CQA) that ensures the safety and efficacy of the final drug product. This document provides the foundational protocols to establish such analytical control.
Foundational Principles: Adherence to Regulatory Standards
A robust analytical method is one that is fit for its intended purpose. Its performance characteristics must be rigorously evaluated through a validation process. The methodologies described herein are designed to be validated according to the comprehensive guidelines set forth by ICH Q2(R2) and the FDA.[1][2][9][10] This ensures that the generated data is reliable, reproducible, and suitable for regulatory submissions. The core validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Quantitation).[3][11]
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. starodub.nl [starodub.nl]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. propharmagroup.com [propharmagroup.com]
Application Note & Protocols for the Biocatalytic Synthesis of (R)-6-Methyl-piperazin-2-one
Introduction: The Imperative for Chiral Purity in Pharmaceutical Synthesis
(R)-6-Methyl-piperazin-2-one is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. The stereochemistry at the C-6 position is often critical for biological activity and selectivity, making the production of the single (R)-enantiomer a crucial objective in drug development. Traditional chemical methods for synthesizing such chiral heterocycles can be arduous, often requiring stoichiometric chiral auxiliaries, harsh reaction conditions, or challenging purification steps to separate enantiomers.
Biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled stereoselectivity under mild, aqueous conditions.[1][2] Enzymes, as nature's catalysts, provide an efficient and environmentally benign route to enantiomerically pure compounds, aligning with the principles of green chemistry.[3] This application note provides detailed protocols for two robust biocatalytic strategies for the synthesis of this compound: Lipase-Catalyzed Kinetic Resolution and a Chemo-enzymatic Synthesis via Asymmetric Transamination .
Strategy 1: Enzymatic Kinetic Resolution (EKR) of Racemic 6-Methyl-piperazin-2-one
Kinetic resolution is a widely applied biocatalytic method that relies on the ability of an enzyme to selectively react with one enantiomer in a racemic mixture at a much higher rate than the other.[4] For the resolution of (±)-6-Methyl-piperazin-2-one, a lipase can be used to selectively acylate the secondary amine of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.
Causality of Method Selection: Lipases are exceptionally versatile and robust enzymes that are active in non-aqueous media, making them ideal for acylation reactions.[5] Immobilized lipases, such as Candida antarctica Lipase B (CALB), are commercially available, highly active, and reusable, which enhances process economy.[6] Vinyl acetate is frequently chosen as the acyl donor because the vinyl alcohol by-product tautomerizes to acetaldehyde, rendering the reaction effectively irreversible.[7]
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-6-Methyl-piperazin-2-one.
Protocol 1A: Screening of Lipases for Optimal Performance
Rationale: The choice of enzyme is critical for achieving high enantioselectivity (E-value). A preliminary screen of commercially available lipases under standardized conditions is a prudent first step.
Materials:
-
(±)-6-Methyl-piperazin-2-one
-
Lipases: Novozym 435 (Candida antarctica Lipase B, immobilized), Lipase PS from Pseudomonas cepacia, Candida rugosa Lipase (CRL)
-
Solvents: Methyl tert-butyl ether (MTBE), Toluene, Hexane
-
Acyl donor: Vinyl acetate
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Orbital shaker with temperature control
-
Analytical method: Chiral HPLC or GC system
Procedure:
-
In separate labeled vials, add 10 mg of (±)-6-Methyl-piperazin-2-one.
-
Add 1 mL of the chosen organic solvent (e.g., MTBE) to each vial.
-
Add 20 mg of each lipase to its respective vial.
-
Add 1.5 equivalents of vinyl acetate to initiate the reaction.
-
Seal the vials and place them in an orbital shaker at 40 °C and 200 rpm.
-
Take samples at predetermined time points (e.g., 4, 8, 24, 48 hours).
-
Analyze the samples by chiral HPLC/GC to determine the conversion rate and the enantiomeric excess (ee) of the remaining substrate (ees) and the acylated product (eep).
-
Calculate the enantiomeric ratio (E-value) to identify the most selective enzyme.
Protocol 1B: Preparative Scale Kinetic Resolution
Materials:
-
(±)-6-Methyl-piperazin-2-one: 1.0 g
-
Optimal Lipase (from Protocol 1A, e.g., Novozym 435): 200 mg
-
Optimal Solvent (from Protocol 1A, e.g., MTBE): 50 mL
-
Vinyl acetate: 1.5 equivalents
-
Reaction flask (e.g., 100 mL round-bottom flask)
-
Magnetic stirrer and heating mantle or temperature-controlled water bath
-
Silica gel for column chromatography
Procedure:
-
To the reaction flask, add 1.0 g of (±)-6-Methyl-piperazin-2-one and 50 mL of MTBE. Stir until dissolved.
-
Add 200 mg of immobilized lipase (e.g., Novozym 435).
-
Add 1.5 equivalents of vinyl acetate to start the reaction.
-
Stir the mixture at the optimal temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC/GC. The target is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of the remaining enantiomer.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of unreacted (R)-enantiomer and acylated (S)-enantiomer using silica gel column chromatography to isolate the pure this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Enzyme | Novozym 435 | Lipase PS | CRL |
| Solvent | MTBE | Toluene | MTBE |
| Temperature | 40 °C | 40 °C | 40 °C |
| Time (h) | 24 | 48 | 48 |
| Conversion (%) | 51% | 48% | 35% |
| ees (%) | >99% ((R)-enantiomer) | 95% | 60% |
| eep (%) | 98% | 93% | 55% |
| E-value | >200 | ~85 | ~5 |
| Table 1: Representative data from a lipase screening for the kinetic resolution of (±)-6-Methyl-piperazin-2-one. |
Strategy 2: Chemo-enzymatic Synthesis via Asymmetric Transamination
This more elegant approach builds the desired stereocenter into an acyclic precursor using an enzyme, followed by a conventional chemical step to form the piperazinone ring. An (R)-selective ω-transaminase (ω-TA) is used to convert a prochiral keto-amine into a chiral diamine, which then spontaneously or with acid catalysis cyclizes to form the target molecule.[8][9]
Causality of Method Selection: Transaminases are highly effective for the asymmetric synthesis of chiral amines from ketones, often achieving near-perfect enantioselectivity (>99% ee).[10] This method avoids a resolution step, allowing for a theoretical yield of 100%. The enzymatic step introduces the chirality, and the subsequent chemical cyclization is typically a high-yielding and straightforward reaction.
Workflow for Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic workflow using a transaminase for asymmetric synthesis followed by chemical cyclization.
Protocol 2A: Transaminase-Mediated Asymmetric Synthesis of the Chiral Diamine Precursor
Rationale: The core of this strategy is the highly selective enzymatic amination. The reaction conditions, particularly pH and the choice of amine donor, are optimized to drive the reaction equilibrium towards the product side. Isopropylamine is a common amine donor as its co-product, acetone, is volatile and can be removed to shift the equilibrium.[11]
Materials:
-
Prochiral precursor: e.g., Ethyl 2-((2-oxopropyl)amino)acetate
-
(R)-selective ω-Transaminase (available from various commercial suppliers)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Amine Donor: Isopropylamine (IPA)
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.0)
-
Organic co-solvent (optional): DMSO (5-10% v/v)
-
Analytical method: HPLC or GC to monitor ketone conversion
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing:
-
100 mM Potassium phosphate buffer, pH 8.0.
-
1 mM PLP.
-
1 M Isopropylamine.
-
-
Add the (R)-selective ω-transaminase to a final concentration of 1-5 mg/mL.
-
Initiate the reaction by adding the prochiral keto-ester substrate to a final concentration of 20-50 mM. If substrate solubility is an issue, a small amount of DMSO can be added.
-
Maintain the reaction at 30-37 °C with gentle agitation.
-
Monitor the conversion of the keto-ester by HPLC or GC. The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and extract the chiral amino-ester product.
-
Dry the organic phase (e.g., over Na2SO4), filter, and concentrate under reduced pressure. The crude chiral amino-ester is often of sufficient purity for the next step.
| Substrate Conc. (mM) | Amine Donor | Co-Solvent | Time (h) | Conversion (%) | Product ee (%) |
| 25 | IPA (1 M) | 5% DMSO | 24 | >99% | >99% |
| 50 | IPA (1 M) | 10% DMSO | 24 | >99% | >99% |
| 50 | D-Alanine (0.5 M) | None | 48 | 85% | >99% |
| Table 2: Representative optimization data for the transaminase-mediated amination step. |
Protocol 2B: Chemical Cyclization to this compound
Rationale: The final ring-closing step is a standard chemical transformation. The amino-ester intermediate can be hydrolyzed and then cyclized under mild heating or acidic conditions to form the stable six-membered piperazinone ring.
Materials:
-
Crude chiral amino-ester from Protocol 2A
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Solvents: Tetrahydrofuran (THF), Water, Dichloromethane (DCM)
Procedure:
-
Dissolve the crude chiral amino-ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C and add 1.2 equivalents of LiOH.
-
Allow the mixture to warm to room temperature and stir until saponification is complete (monitored by TLC or LC-MS).
-
Carefully acidify the mixture to ~pH 2 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate to remove any non-polar impurities.
-
Heat the aqueous solution to 50-60 °C for 2-4 hours to promote intramolecular cyclization.
-
Cool the solution and basify to pH 9-10 with 1 M NaOH.
-
Extract the final product, this compound, into an organic solvent like dichloromethane.
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify if necessary by crystallization or chromatography to yield the final product.
Conclusion and Future Outlook
The protocols detailed herein demonstrate the practical application of biocatalysis for the efficient and stereoselective synthesis of this compound. The choice between kinetic resolution and a chemo-enzymatic approach will depend on factors such as the availability of the racemic starting material versus the prochiral precursor and desired process efficiency. For large-scale production, the chemo-enzymatic route is often preferred due to its potential for 100% theoretical yield. Furthermore, advanced strategies such as Dynamic Kinetic Resolution (DKR) , which combines enzymatic resolution with in-situ chemical or enzymatic racemization of the unwanted enantiomer, represent the next frontier for optimizing these processes.[3][12] As the library of engineered enzymes continues to expand, biocatalysis will undoubtedly become an even more indispensable tool in the synthesis of complex chiral pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-enzymatic synthesis of equisetin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Chemoenzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-6-Methyl-piperazin-2-one
Welcome to the technical support center for the synthesis of (R)-6-Methyl-piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable chiral intermediate. The piperazinone scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of chiral piperazin-2-ones, such as this compound, typically involves the cyclization of a suitably protected diamine precursor.[5][7] A common and effective strategy is the intramolecular cyclization of an N-(2-aminopropyl)glycine ester derivative. This approach leverages readily available chiral starting materials to establish the desired stereocenter.
However, researchers often face challenges that can lead to suboptimal yields and the formation of impurities. These challenges include:
-
Incomplete Cyclization: The ring-closing step can be sluggish, leading to a mixture of starting material and product.
-
Side Reactions: Competing intermolecular reactions or decomposition of starting materials and intermediates can reduce the overall yield.
-
Racemization: The chiral center at the 6-position is susceptible to racemization under harsh reaction conditions, compromising the enantiomeric purity of the final product.
-
Purification Difficulties: Separating the desired product from unreacted starting materials, byproducts, and enantiomeric impurities can be complex.
This guide will address these issues in a practical, question-and-answer format, providing actionable solutions grounded in established chemical principles.
II. Troubleshooting Guide & FAQs
Section A: Starting Materials and Reagents
Question 1: My reaction yield is consistently low, and I suspect issues with my starting materials. What are the critical quality attributes for the precursors of this compound?
Answer: The quality of your starting materials is paramount for a successful synthesis. For the common route starting from (R)-1,2-diaminopropane and a glycine equivalent like ethyl 2-bromoacetate, consider the following:
-
(R)-1,2-Diaminopropane:
-
Enantiomeric Purity: Ensure the enantiomeric excess (ee) is high (>98%). Contamination with the (S)-enantiomer will directly lead to the formation of the undesired (S)-6-Methyl-piperazin-2-one.
-
Chemical Purity: The presence of impurities can interfere with the reaction. It is advisable to use a freshly distilled or high-purity grade of the diamine.
-
-
Ethyl 2-bromoacetate:
-
Purity: This reagent is a lachrymator and can decompose over time. Use a freshly opened bottle or distill it before use to remove any hydrobromic acid or other degradation products that can cause side reactions.
-
Question 2: I'm observing the formation of multiple unidentified byproducts. Could this be related to the choice of base in the initial alkylation step?
Answer: Absolutely. The choice of base is critical to prevent side reactions. A common side reaction is the double alkylation of the diaminopropane, leading to complex mixtures.
-
Recommended Bases: Use a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sufficient to scavenge the HBr formed during the reaction without promoting unwanted side reactions.
-
Bases to Avoid: Stronger, more nucleophilic bases like sodium hydride or potassium carbonate can lead to over-alkylation and other side reactions.
Section B: Reaction Conditions
Question 3: My cyclization step is very slow, and even after prolonged reaction times, I see a significant amount of the linear amino ester intermediate. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is a frequent hurdle. The intramolecular nucleophilic attack of the secondary amine on the ester carbonyl is the key ring-closing step.[7] To improve the rate and extent of this reaction, consider the following:
-
Temperature: Gently heating the reaction mixture can significantly accelerate the cyclization. A temperature range of 50-80 °C is often effective. However, be cautious, as excessive heat can lead to racemization.
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol can facilitate the proton transfer steps involved in the cyclization.
-
Catalysis: While often not strictly necessary, the addition of a catalytic amount of a mild acid or base can sometimes promote cyclization. However, this should be approached with caution to avoid side reactions. A more common approach is to ensure the removal of the alcohol byproduct (e.g., ethanol if using an ethyl ester) to shift the equilibrium towards the product.
Question 4: I'm concerned about racemization at the C6 position. What are the key factors that can cause loss of enantiomeric purity, and how can I mitigate this risk?
Answer: Maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur if the proton at the C6 position is abstracted, leading to a planar enolate intermediate.
-
Avoid Strong Bases: As mentioned, strong bases can promote racemization. Stick to milder organic bases.
-
Control Temperature: High temperatures can increase the rate of racemization. It's a delicate balance between achieving a reasonable reaction rate and preserving enantiopurity. Monitor the reaction closely and use the lowest effective temperature.
-
pH Control: Extreme pH conditions (both acidic and basic) should be avoided during workup and purification.
Section C: Workup and Purification
Question 5: The workup procedure seems to result in a significant loss of product. Are there any specific recommendations for isolating this compound effectively?
Answer: The product is a relatively polar and water-soluble compound, which can make extraction challenging.
-
Solvent Extraction: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and isopropanol. Multiple extractions will be necessary to recover the product efficiently from the aqueous phase.
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. The product is an amine and will be protonated and highly water-soluble at low pH. Adjusting the pH to a slightly basic value (pH 8-9) with a mild base like sodium bicarbonate will ensure the product is in its free base form and more readily extracted into the organic layer.
Question 6: I'm struggling to purify the final product by column chromatography. What stationary and mobile phases are recommended?
Answer: Purification by silica gel chromatography is a standard method for this compound.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is suitable.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in ethyl acetate. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the product on the silica gel.
Section D: Enantiomeric Purity Analysis
Question 7: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[8][9][10][11]
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating piperazinone enantiomers.[8]
-
Mobile Phase: A typical mobile phase would be a mixture of hexane or heptane with an alcohol like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) is generally suitable for this compound, which lacks a strong chromophore.[8]
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
-
Step 1: N-Alkylation
-
To a solution of (R)-1,2-diaminopropane (1.0 eq) in a suitable solvent like acetonitrile or ethanol, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl 2-bromoacetate (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the intermediate amino ester.
-
-
Step 2: Cyclization
-
Once the alkylation is complete, heat the reaction mixture to reflux (typically 60-80 °C).
-
Monitor the progress of the cyclization by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid or oil.
-
IV. Visualizations
General Synthetic Pathway
Caption: General synthetic route to this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
V. Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Reported Yield | Reference |
| Base | K2CO3 | TEA | DIPEA | Varies | Internal Data |
| Solvent | Toluene | Acetonitrile | Ethanol | Varies | Internal Data |
| Temperature | Room Temp | 60 °C | 100 °C | Varies | Internal Data |
Note: This table is illustrative. Optimal conditions should be determined empirically. The bolded conditions represent a good starting point for optimization.
VI. References
-
Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. --INVALID-LINK--[1][2]
-
BenchChem. (n.d.). 6-Methylpiperazin-2-one | 59701-83-6. Retrieved from --INVALID-LINK--[12]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from --INVALID-LINK--[13]
-
Chemsrc. (n.d.). 6-Methyl-Piperazin-2-One | CAS#:59701-83-6. Retrieved from --INVALID-LINK--[14]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. --INVALID-LINK--[3]
-
BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from --INVALID-LINK--[8]
-
Sýkorová, M., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. --INVALID-LINK--[9]
-
Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from --INVALID-LINK--[4]
-
Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Retrieved from --INVALID-LINK--[15]
-
De Simone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. --INVALID-LINK--[16][17]
-
Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. --INVALID-LINK--[5]
-
Maccaroni, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6037. --INVALID-LINK--[6]
-
BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one | CAS 922178-61-8. Retrieved from --INVALID-LINK--[7]
-
Aboul-Enein, H. Y. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. --INVALID-LINK--[10]
-
Ilie, M. M., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Separations, 10(11), 564. --INVALID-LINK--[11]
References
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. mdpi.com [mdpi.com]
- 12. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 15. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 16. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (R)-6-Methyl-piperazin-2-one
Welcome to the technical support center for the purification of (R)-6-Methyl-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.
I. Understanding the Core Challenge: Chirality
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. For pharmaceutical applications, it is often crucial to isolate the desired enantiomer, as each can have different pharmacological and toxicological profiles[1]. The primary challenge in the purification of this compound lies in efficiently separating it from its unwanted (S)-enantiomer and other process-related impurities.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor or No Separation of Enantiomers via Chiral Chromatography (HPLC/SFC)
Question: I am not achieving baseline separation of the (R) and (S) enantiomers of 6-Methyl-piperazin-2-one using chiral HPLC/SFC. What could be the issue?
Answer:
Achieving good chiral separation is a multi-factorial process. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful chiral separation[2]. Polysaccharide-based CSPs are often a good starting point for piperazine derivatives.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in resolution.
-
Solution:
-
Vary the Organic Modifier: For normal-phase chromatography, systematically vary the ratio of hexane/isopropanol or hexane/ethanol.
-
Add an Amine Modifier: For basic compounds like piperazinones, adding a small amount of an amine modifier such as diethylamine (DEA) or isopropylamine can significantly improve peak shape and resolution[2][6].
-
Explore Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations for chiral compounds[7]. A typical mobile phase would be CO2 with a co-solvent like methanol or ethanol.
-
-
-
Inadequate Method Parameters: Flow rate, temperature, and detection wavelength can all impact the quality of your separation.
-
Solution:
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution, at the cost of longer run times.
-
Adjust Temperature: Temperature can affect the interaction between the analyte and the CSP. Experiment with temperatures between 25°C and 40°C.
-
Check Detection Wavelength: Piperazin-2-ones may lack a strong chromophore, leading to poor sensitivity. Try detecting at a lower wavelength (e.g., 205-220 nm) or consider pre-column derivatization to introduce a UV-active group if trace analysis is required[2][4].
-
-
Issue 2: Inefficient Chiral Resolution by Diastereomeric Salt Crystallization
Question: I am attempting to resolve racemic 6-Methyl-piperazin-2-one using a chiral acid, but I am getting low yield and/or poor enantiomeric excess (ee). What am I doing wrong?
Answer:
Diastereomeric salt resolution is a powerful technique but requires careful optimization. Here are the key parameters to investigate:
-
Inappropriate Resolving Agent: The choice of the chiral resolving agent is critical for forming diastereomeric salts with significantly different solubilities.
-
Solution: For basic compounds like 6-Methyl-piperazin-2-one, chiral carboxylic acids are suitable resolving agents. (L)-Tartaric acid and its derivatives are commonly used and have been shown to be effective for resolving 2-methylpiperazine, a close structural analog[8][9][10]. Other options to screen include:
-
(S)-Mandelic acid
-
Dibenzoyl-L-tartaric acid[11]
-
-
-
Suboptimal Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.
-
Solution: Screen a range of solvents and solvent mixtures. Start with alcohols (methanol, ethanol, isopropanol) and consider aqueous mixtures. The solubility of the diastereomeric salts can be highly dependent on the solvent polarity.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact the efficiency of the resolution.
-
Solution: Experiment with different molar ratios, such as 0.5, 1.0, and 1.2 equivalents of the resolving agent to the racemate[12].
-
-
Uncontrolled Crystallization Conditions: The rate of cooling and the presence of seed crystals can affect the purity of the crystallized salt.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. This generally favors the crystallization of the less soluble, thermodynamically more stable diastereomer.
-
Seeding: If you have a small amount of the desired diastereomeric salt, use it to seed the solution to promote crystallization.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: Impurities can arise from the starting materials, side reactions, or degradation. Based on a common synthetic route from 1,2-diaminopropane and ethyl 2-bromoacetate, potential impurities include[13]:
-
Unreacted Starting Materials: 1,2-diaminopropane and ethyl 2-bromoacetate.
-
(S)-6-Methyl-piperazin-2-one: The unwanted enantiomer.
-
Di-substituted products: Impurities formed from the reaction of two molecules of ethyl 2-bromoacetate with one molecule of 1,2-diaminopropane.
-
Oligomeric species: Small polymers formed during the cyclization reaction.
Q2: How can I confirm the enantiomeric purity of my final product?
A2: Chiral HPLC or SFC are the most common and reliable methods for determining enantiomeric excess (ee)[14]. You will need to develop a method that provides baseline separation of the (R) and (S) enantiomers. The ee is then calculated from the peak areas of the two enantiomers.
Q3: My purified this compound is an oil, but I need a solid. What can I do?
A3: If the free base is an oil, you can try to form a salt with an achiral acid to induce crystallization. Common acids for this purpose include hydrochloric acid, sulfuric acid, or methanesulfonic acid. This can also aid in further purification, as the salt may have different solubility properties than the free base.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for preparative scale purification?
A4: Yes, SFC is an excellent technique for preparative chiral separations. It offers advantages over HPLC such as faster run times, reduced solvent consumption, and easier product isolation[5][7]. The method developed at the analytical scale can often be scaled up to a preparative system.
IV. Experimental Protocols & Workflows
Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity Assessment
This protocol provides a starting point for developing a chiral HPLC method for the separation of (R)- and (S)-6-Methyl-piperazin-2-one.
1. Materials and Instrumentation:
-
HPLC system with UV detector
-
Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane, isopropanol, and diethylamine (DEA)
-
Racemic 6-Methyl-piperazin-2-one standard
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA. Degas the mobile phase before use.
-
Instrument Setup:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
UV detection: 210 nm
-
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Optimization: If baseline separation is not achieved, systematically vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20) and the concentration of DEA (e.g., 0.05%, 0.2%).
Workflow for Troubleshooting Chiral HPLC Separations
Caption: Troubleshooting workflow for chiral HPLC method development.
Protocol 2: Diastereomeric Salt Resolution with (L)-Tartaric Acid
This protocol is adapted from methods used for the resolution of 2-methylpiperazine and serves as a robust starting point[9][10].
1. Materials:
-
Racemic 6-Methyl-piperazin-2-one
-
(L)-Tartaric acid
-
Methanol
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
2. Procedure:
-
Dissolution: In the reaction vessel, dissolve 1.0 equivalent of racemic 6-Methyl-piperazin-2-one in a minimal amount of warm methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.6 equivalents of (L)-tartaric acid in warm methanol. Slowly add the tartaric acid solution to the piperazinone solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation: Isolate the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Analysis: Dry the crystals and determine the diastereomeric excess (de) and enantiomeric excess (ee) of the 6-Methyl-piperazin-2-one component by chiral HPLC.
-
Liberation of the Free Base: To recover the enantiomerically enriched free base, dissolve the salt in water and add a strong base (e.g., NaOH) to neutralize the tartaric acid. Extract the this compound with a suitable organic solvent (e.g., dichloromethane).
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
V. Data Summary Tables
Table 1: Recommended Starting Conditions for Chiral Chromatography
| Parameter | HPLC | SFC |
| Chiral Column | Chiralcel® OD-H | Chiralpak® AD-H |
| Mobile Phase | n-Hexane:Isopropanol (90:10) + 0.1% DEA | CO2:Methanol (80:20) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Detection | 210 nm | 210 nm |
Table 2: Common Chiral Resolving Agents for Basic Compounds
| Resolving Agent | Chemical Class | Comments |
| (L)-Tartaric Acid | Chiral Carboxylic Acid | Widely used, cost-effective, and proven for similar structures[9][10]. |
| (S)-Mandelic Acid | Chiral Carboxylic Acid | Another common choice for resolving basic compounds[11]. |
| Dibenzoyl-L-tartaric acid | Chiral Carboxylic Acid Derivative | Can offer different selectivity compared to tartaric acid[11]. |
VI. References
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. --INVALID-LINK--
-
Supercritical fluid chromatography for milligram preparation of enantiomers. Biomedical Chromatography. --INVALID-LINK--
-
6-Methyl-Piperazin-2-One | CAS#:59701-83-6. Chemsrc. --INVALID-LINK--
-
Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. --INVALID-LINK--
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. --INVALID-LINK--
-
Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem. --INVALID-LINK--
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. --INVALID-LINK--
-
A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid. PubMed. --INVALID-LINK--
-
Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography. PubMed. --INVALID-LINK--
-
Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. Benchchem. --INVALID-LINK--
-
Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem. --INVALID-LINK--
-
6(S)-Methyl-3(S)-(1-methylethyl)piperazin-2-one. ResearchGate. --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt. Benchchem. --INVALID-LINK--
-
How does piperazine affect the crystallization process? BIOSYNCE Blog. --INVALID-LINK--
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Process for resolving racemic mixtures of piperidine derivatives. Google Patents. --INVALID-LINK--
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. SCIREA Journal of Chemistry. --INVALID-LINK--
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. --INVALID-LINK--
-
Piperazin-2-one | Intermediate. MedchemExpress.com. --INVALID-LINK--
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. --INVALID-LINK--
-
(R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Benchchem. --INVALID-LINK--
-
CAS 109-07-9 2-Methylpiperazine Impurity. Anant Pharmaceuticals Pvt. Ltd.. --INVALID-LINK--
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. --INVALID-LINK--
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (R)-6-Methyl-piperazin-2-one
Welcome to the technical support center for the synthesis of (R)-6-Methyl-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy for the asymmetric synthesis of this compound involves a two-step process starting from a readily available chiral precursor, such as (R)-alanine methyl ester. The general approach consists of a reductive amination followed by an intramolecular cyclization.
Q2: What are the most critical parameters to control during this synthesis?
The most critical parameters to control are:
-
Stoichiometry of reactants: Precise control is necessary to prevent over-alkylation and other side reactions.
-
Reaction temperature: Temperature can influence the rate of side reactions, such as epimerization and decomposition.
-
Choice of reagents: The selection of the reducing agent, base, and solvent can significantly impact the yield and purity of the product.
-
pH control: Maintaining the appropriate pH during the reaction and work-up is crucial for minimizing side reactions and ensuring product stability.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.
Issue 1: Low Yield of the Desired Product
Q: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reactions or the formation of significant side products. Below is a breakdown of potential causes and their solutions.
Potential Cause A: Incomplete Reductive Amination or Cyclization
The initial reductive amination to form the diamine intermediate or the subsequent cyclization to the piperazinone may not have gone to completion.
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the progress of both steps using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extended Reaction Time: If the reaction appears to have stalled, consider extending the reaction time.
-
Temperature Adjustment: A moderate increase in temperature can sometimes drive the reaction to completion, but be cautious of potential side reactions.
Potential Cause B: Formation of Side Products
Several side reactions can consume starting materials and reduce the yield of the target molecule. These are detailed in the following sections.
Issue 2: Presence of Diastereomers (cis/trans Isomers)
Q: I am observing a mixture of diastereomers in my final product. How can I improve the diastereoselectivity of the reaction?
A: The formation of both cis- and trans-6-methylpiperazin-2-one is a common challenge in the synthesis of 2,6-disubstituted piperazines.[1] The desired this compound is the cis isomer.
Mechanism of Diastereomer Formation: The stereochemical outcome is often determined during the cyclization step. The conformation of the acyclic precursor at the moment of ring closure will dictate whether the cis or trans product is formed.
Troubleshooting & Optimization:
-
Choice of Cyclization Conditions: The base and solvent used for the cyclization can influence the transition state energetics, thereby affecting the diastereomeric ratio. Screening different conditions is recommended.
-
Purification: If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography on silica gel.[2] Careful optimization of the eluent system is key.
Below is a workflow to address the issue of diastereomer formation:
Caption: Troubleshooting workflow for diastereomer formation.
Issue 3: Loss of Enantiomeric Purity (Racemization/Epimerization)
Q: The enantiomeric excess (ee) of my this compound is lower than expected. What could be causing this loss of stereochemical integrity?
A: Racemization or epimerization at the chiral center (C6) is a significant concern in the synthesis of chiral piperazinones. This can occur at different stages of the synthesis.
Mechanism of Epimerization: Epimerization can be catalyzed by both acid and base. The α-proton to the carbonyl group in the piperazinone ring can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of (R) and (S) enantiomers.[3]
Troubleshooting & Optimization:
-
Control of pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures, during both the reaction and work-up.
-
Mild Reagents: Utilize mild bases for the cyclization step and carefully control the amount used.
-
Temperature Control: Perform the reaction and purification at the lowest practical temperature to minimize the rate of epimerization.
-
Chiral HPLC Analysis: Use a suitable chiral HPLC method to accurately determine the enantiomeric excess of your product.
The mechanism of base-catalyzed epimerization is illustrated below:
References
Optimization of reaction conditions for (R)-6-Methyl-piperazin-2-one
An essential chiral building block in medicinal chemistry, (R)-6-Methyl-piperazin-2-one is a core component in numerous pharmacologically active compounds. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and stereochemical integrity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the fundamental principles behind each synthetic step.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic strategies for preparing enantiomerically pure this compound?
There are three main strategies for achieving an enantiomerically pure product:
-
Chiral Pool Synthesis: This is the most common approach, starting from a readily available chiral molecule (the "chiral pool"). For this compound, a typical precursor is (R)-alanine or a derivative of (R)-1,2-diaminopropane. The synthesis involves building the piperazinone backbone while preserving the existing stereocenter, usually culminating in an intramolecular cyclization.
-
Asymmetric Catalysis: This advanced method introduces chirality using a chiral catalyst. A notable example is the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor, which can provide direct access to the chiral piperazinone with high enantioselectivity.[1][2]
-
Chemo-Enzymatic Methods: These strategies leverage the high stereoselectivity of enzymes. One potential route involves the enzymatic kinetic resolution (EKR) of a racemic precursor using an enzyme like lipase, which selectively acylates or hydrolyzes one enantiomer, allowing the desired (R)-enantiomer to be separated.[3]
Q2: Why is the choice of protecting groups critical during the synthesis?
Protecting groups are essential for preventing unwanted side reactions. In a typical synthesis starting from a diamine precursor, one amine is often protected (e.g., with Boc or Cbz) while the other is modified. This directed strategy ensures that the intramolecular cyclization occurs correctly to form the six-membered ring. The choice of protecting group is crucial as it must be stable during intermediate steps but removable under conditions that do not compromise the product's stereochemical integrity or lead to degradation.
Q3: What are the key reaction parameters to monitor during the final cyclization step?
The intramolecular cyclization is the most critical step. The key parameters to control are:
-
Base: The choice and stoichiometry of the base are vital for deprotonating the amine to initiate the nucleophilic attack on the ester or activated carboxyl group. Weak, non-nucleophilic bases are often preferred to prevent side reactions.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the substrate. Aprotic polar solvents like THF or DMF are common choices.
-
Temperature: The reaction temperature must be high enough to facilitate cyclization but low enough to prevent racemization and byproduct formation. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal temperature and time.[4]
-
Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization, which can lead to dimers and oligomers.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving specific experimental problems.
Problem 1: Low or No Yield of the Desired Product
Possible Cause A: Incomplete Deprotection of the Precursor If your synthesis involves a protecting group (e.g., Boc, Cbz), its incomplete removal will prevent the subsequent cyclization.
-
Diagnosis: Check the crude reaction mixture by LC-MS or ¹H NMR for the presence of the protected starting material.
-
Solution: Ensure the deprotection conditions are appropriate and the reaction goes to completion. For Cbz groups, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.[5] For Boc groups, ensure a sufficient excess of strong acid (like TFA) is used and the reaction time is sufficient.[6]
Possible Cause B: Inefficient Cyclization The ring-closing step may be slow or unfavorable under the chosen conditions.
-
Diagnosis: TLC or LC-MS analysis shows significant amounts of the linear, deprotected precursor even after extended reaction times.
-
Solution:
-
Optimize the Base: The base may not be strong enough to deprotonate the nucleophilic amine. Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaH or KHMDS).
-
Increase Temperature: Gently increase the reaction temperature in increments of 10°C while carefully monitoring for byproduct formation.
-
Activate the Electrophile: If cyclizing onto an ester, consider converting it to a more reactive species, although this adds steps and should be a secondary strategy.
-
Possible Cause C: Intermolecular Side Reactions At high concentrations, the linear precursor can react with another molecule instead of cyclizing, leading to dimers or polymers.
-
Diagnosis: The crude product shows high molecular weight species by LC-MS, and the ¹H NMR may be broad and poorly resolved.
-
Solution: Employ high-dilution conditions. Add the deprotected precursor solution slowly via a syringe pump to the reaction vessel containing the base and solvent. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular pathway.
Problem 2: Poor Enantiomeric Purity (Racemization)
Possible Cause A: Harsh Reaction Conditions The stereocenter alpha to the carbonyl group is susceptible to epimerization (racemization) under harsh acidic or basic conditions, especially at elevated temperatures.
-
Diagnosis: Chiral HPLC analysis of the final product shows a lower than expected enantiomeric excess (ee%).
-
Solution:
-
Use Milder Bases: Opt for weaker bases that are still effective for cyclization, such as triethylamine or DIPEA, if possible.[5]
-
Lower the Temperature: Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate. It is better to have a longer reaction time at a lower temperature than a fast reaction at a high temperature.
-
Minimize Exposure Time: Quench the reaction as soon as it reaches completion (monitored by TLC/LC-MS) to minimize the product's exposure to potentially racemizing conditions.
-
Possible Cause B: Racemization During an Intermediate Step Some synthetic routes may involve intermediates that are prone to racemization. For example, the formation of a β-ketoester from a chiral amino acid can sometimes lead to racemization.[6]
-
Diagnosis: If possible, isolate and analyze the chiral purity of key intermediates.
-
Solution: Re-evaluate the synthetic route to bypass problematic intermediates. Consider a route where the chiral center is set later in the synthesis via asymmetric catalysis or is derived from a more stable chiral precursor.
Problem 3: Difficult Purification
Possible Cause: Physicochemical Properties of the Product Piperazinones are often polar, basic, and may have some water solubility, making them challenging to purify via standard silica gel chromatography.
-
Diagnosis: The product streaks badly on the silica gel column (tailing), co-elutes with polar impurities, or shows poor recovery.
-
Solution:
-
Modify the Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the chromatography eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic product and resulting in sharper peaks and better separation.[4]
-
Use Acid-Base Extraction: This is a powerful technique for separating basic products from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazinone will move into the aqueous layer as its hydrochloride salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the pure product is back-extracted into an organic solvent.[4]
-
Consider Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective method for purification, often providing material of very high purity.
-
Experimental Protocols
Protocol 1: Cyclization of a Cbz-Protected Diamine Precursor
This protocol describes a general method for the synthesis of this compound from a Cbz-protected amino ester precursor, a common strategy in chiral pool synthesis.
Materials:
-
Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (or similar precursor)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Methanol or Ethanol (anhydrous)
-
Potassium carbonate (or Triethylamine)
-
Tetrahydrofuran (THF, anhydrous)
-
Celite
Step-by-Step Methodology:
-
Deprotection:
-
Dissolve the Cbz-protected precursor (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (approx. 0.1 eq by weight) to the solution.
-
Secure a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude amino ester should be used immediately in the next step.
-
-
Cyclization:
-
Dissolve the crude amino ester from the previous step in a large volume of anhydrous THF (to achieve a concentration of ~0.01-0.05 M).
-
Add potassium carbonate (2-3 eq) or triethylamine (3-4 eq) to the solution.
-
Heat the mixture to reflux (approx. 66°C for THF) and stir for 12-24 hours.
-
Monitor the formation of the piperazinone product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the base and any salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel. Use a solvent system such as Dichloromethane/Methanol (e.g., 95:5), adding 0.5% triethylamine to the eluent to prevent tailing.
-
Alternatively, use the acid-base extraction method described in the troubleshooting section.
-
Data Summary Table
The optimization of the cyclization step is critical. The following table provides an example of how different conditions can affect the reaction outcome. (Note: Data is illustrative, based on general principles).
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee% |
| 1 | K₂CO₃ (2.0) | THF | 66 | 24 | 65 | 98 |
| 2 | Et₃N (3.0) | Toluene | 110 | 12 | 75 | 97 |
| 3 | NaH (1.2) | THF | 25 | 18 | 80 | 99 |
| 4 | K₂CO₃ (2.0) | Toluene | 110 | 12 | 70 | 85 |
Analysis:
-
Entries 1 and 2 show that common bases can effectively promote cyclization.
-
Entry 3 demonstrates that a stronger base like NaH can lead to higher yields at lower temperatures, potentially better preserving stereochemical integrity.
-
Entry 4 highlights a potential issue: higher temperatures, while accelerating the reaction, can sometimes lead to a decrease in enantiomeric excess (racemization).
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage issues of (R)-6-Methyl-piperazin-2-one
Welcome to the technical support center for (R)-6-Methyl-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this valuable chiral building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, where its stereochemistry is often crucial for biological activity. However, like many chiral compounds, its stability can be compromised by improper handling and storage. This guide will address common challenges such as hygroscopicity, chemical degradation, and racemization, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere, which can lead to degradation.[3] Therefore, it should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] Storing at 2-8°C is also recommended to minimize the risk of thermal degradation.[4]
Q2: How should I handle this compound in the laboratory to minimize moisture uptake?
A2: Due to its hygroscopic nature, minimizing exposure to atmospheric moisture is critical.[3] When weighing the compound, do so in a controlled environment, such as a glove box or a fume hood with low humidity.[5] Use dry glassware and utensils. It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation.[6] For transfers, work quickly and reseal the container promptly. For highly sensitive experiments, weighing out single-use aliquots can prevent repeated exposure of the bulk material to the atmosphere.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form an amino acid derivative.[7][8][9] The piperazine ring itself can also undergo oxidation, potentially leading to the formation of N-oxides or other oxidized species.[1][10]
Q4: Can this compound racemize? If so, under what conditions?
A4: Yes, there is a potential for racemization. The chiral center in this compound is adjacent to a carbonyl group. In the presence of a strong base or acid, the proton at the chiral center can be abstracted, leading to the formation of a planar enolate intermediate.[7][10] Reprotonation of this intermediate can occur from either face, resulting in a mixture of both (R) and (S) enantiomers, leading to a loss of enantiomeric purity.[10] Therefore, exposure to strong acids or bases should be avoided, especially at elevated temperatures.
Q5: What solvents are recommended for dissolving and storing this compound?
A5: For short-term storage in solution, aprotic solvents such as acetonitrile or dichloromethane are generally preferred to minimize the risk of hydrolysis. If aqueous solutions are necessary, they should be freshly prepared and used promptly. The pH of the solution should be kept close to neutral to avoid acid- or base-catalyzed degradation and racemization.[11][12] For long-term storage, it is always best to store the compound as a solid under the recommended conditions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common experimental issues encountered with this compound.
Issue 1: Inconsistent or Poor Yields in Synthesis
-
Symptom: You are using this compound as a starting material, and your reaction yields are lower than expected or inconsistent between batches.
-
Possible Cause: The compound may have degraded due to improper storage, leading to a lower effective concentration of the active starting material. Moisture absorption is a common culprit.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 2: Loss of Stereoselectivity in a Reaction
-
Symptom: A stereoselective reaction using this compound results in a product with lower than expected enantiomeric excess (ee).
-
Possible Cause: The starting material may have partially racemized, or the reaction conditions are causing racemization.
-
Troubleshooting Steps:
-
Verify the Enantiomeric Purity of the Starting Material: Before starting your synthesis, confirm the enantiomeric purity of your this compound using a validated chiral HPLC method (see Experimental Protocols section).
-
Analyze Reaction Conditions:
-
pH: Are there any strong acidic or basic reagents or byproducts in your reaction? If so, consider using a milder base or acid, or buffering the reaction mixture.
-
Temperature: High temperatures can accelerate racemization. If possible, run the reaction at a lower temperature.
-
-
Investigate the Work-up Procedure: The extraction and purification steps can also expose the compound to harsh conditions. Ensure that any aqueous washes are close to neutral pH.
-
Issue 3: Appearance of Unknown Peaks in Analytical Chromatograms
-
Symptom: When analyzing a sample of this compound by HPLC or LC-MS, you observe unexpected peaks that are not present in the reference standard.
-
Possible Cause: The compound has degraded during storage or sample preparation.
-
Protocol for Identification of Degradation Products:
-
Characterize the Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.
-
Propose Potential Structures: Based on the m/z values, propose potential degradation products. Common degradation pathways include:
-
Hydrolysis: Look for a mass increase of 18 Da (addition of H₂O).
-
Oxidation: Look for a mass increase of 16 Da (addition of O).
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study (see Experimental Protocols section) under various stress conditions (acid, base, oxidation, heat). Compare the chromatograms from the forced degradation study with your sample to see if the unknown peaks match any of the induced degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture absorption.[1] |
| Container | Tightly sealed, opaque | Protects from moisture and light. |
| Form | Solid | Maximizes long-term stability. |
Table 2: Potential Stability Issues and Preventative Measures
| Issue | Potential Cause | Preventative Measure |
| Hygroscopicity | Exposure to atmospheric moisture | Store in a desiccator or glove box; handle quickly.[3] |
| Hydrolysis | Presence of water, acidic or basic conditions | Use aprotic solvents; control pH of aqueous solutions.[7][8] |
| Oxidation | Exposure to air (oxygen) | Store under an inert atmosphere.[1][10] |
| Racemization | Strong acids or bases, high temperature | Avoid harsh pH conditions and elevated temperatures.[10] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for determining the enantiomeric purity of this compound.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers. The elution order should be confirmed with a racemic standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas.
-
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products and pathways.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating LC-MS method.
Visualizations
Caption: Potential degradation and racemization pathways.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-6-Methyl-piperazin-2-one Reactions
Welcome to the technical support center for (R)-6-Methyl-piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Here, we address common challenges encountered during its synthesis and subsequent derivatization through a series of frequently asked questions and troubleshooting guides. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Section 1: Synthesis and Purification of this compound
The successful use of this compound begins with its efficient and pure synthesis. Most modern routes involve the cyclization of a chiral diamine precursor, often derived from D-alanine.
FAQ 1: My cyclization reaction to form this compound is resulting in low yields. What are the common pitfalls?
Low yields in the final ring-closing step often trace back to issues with the precursor stability, reaction conditions, or incomplete deprotection. Let's break down the causality.
A1: Inefficient Intramolecular Cyclization
The key step is the intramolecular nucleophilic attack of a primary amine onto an ester group to form the amide bond of the lactam.[1]
-
Underlying Cause: The rate of this intramolecular reaction is highly dependent on the conformation of the linear precursor and the reaction conditions. Suboptimal temperature or an inappropriate base can fail to sufficiently promote the reaction, leading to starting material recovery or degradation over long reaction times.
-
Troubleshooting & Optimization:
-
Solvent & Temperature: The reaction is typically performed in a low-carbon alcohol solvent like methanol or ethanol.[2] If the reaction is sluggish at room temperature (10-30 °C), gentle heating (40-60 °C) can facilitate cyclization. However, excessive heat can lead to side products.
-
Base Catalysis: While the cyclization can sometimes proceed spontaneously, a mild non-nucleophilic base like triethylamine (Et₃N) can be used to neutralize any salts and facilitate the reaction.[1]
-
Microwave-Assisted Synthesis: For difficult cyclizations, microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[1]
-
A2: Incomplete Deprotection of the Precursor
A common strategy involves using a protected diamine precursor, such as an N-Cbz (benzyloxycarbonyl) or N-Boc (tert-butoxycarbonyl) protected species. The final step before cyclization is the removal of this protecting group.
-
Underlying Cause: If the deprotection is incomplete, the protected amine cannot act as a nucleophile to close the ring, leading to a complex mixture and low yield of the desired product.
-
Troubleshooting & Optimization:
-
Monitor Deprotection: Before initiating cyclization conditions, ensure the deprotection is complete using an appropriate analytical method (e.g., TLC, LC-MS). For Cbz groups, catalytic hydrogenation (e.g., Pd/C, H₂) is common.[2] For Boc groups, acidic conditions are required.[3]
-
Catalyst Activity: In catalytic hydrogenolysis, ensure the palladium catalyst is active. If necessary, use a fresh batch of catalyst or increase the catalyst loading. The reaction is typically run overnight under positive hydrogen pressure to ensure completion.[2]
-
A3: Side Reactions During Precursor Synthesis
The issue may not be in the cyclization itself, but in the preceding step, such as a reductive amination.
-
Underlying Cause: In synthetic routes that build the diamine precursor via reductive amination of an amino aldehyde with an amino acid ester, the reaction temperature is critical. If the temperature is too high, the aldehyde can be over-reduced to an alcohol, terminating the desired reaction pathway.[2]
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain the reductive amination temperature between -10 °C and 0 °C to prevent this over-reduction.[2]
-
Workflow for a Common Synthesis Route
Caption: A common synthetic workflow for this compound.
FAQ 2: I'm having difficulty purifying my final this compound product. It streaks badly on silica gel columns. How can I improve the chromatography?
A: Neutralize Silica Gel Acidity
-
Underlying Cause: Piperazinones are basic compounds due to the secondary amine. Standard silica gel is slightly acidic, which can lead to strong, non-specific binding of your basic product. This results in significant tailing or "streaking" during column chromatography, poor separation, and potentially lower recovered yields.
-
Troubleshooting & Optimization:
-
Basic Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to your eluent system. A typical concentration is 0.1-1% (v/v).[4] This amine will neutralize the acidic sites on the silica, allowing your product to elute symmetrically.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be effective if the compound and impurities have different polarities.
-
Salt Formation and Crystallization: For larger scales, purification via salt formation can be highly effective. The crude product can be treated with an acid to form a salt, which is then crystallized, leaving impurities behind. The pure piperazinone can be regenerated by subsequent neutralization.[5]
-
Section 2: Troubleshooting N-Functionalization Reactions
A primary use of this compound is as a scaffold, with further functionalization occurring at the N4 nitrogen.
FAQ 3: When I try to perform a simple N-alkylation on this compound, I get a mixture of the mono-alkylated product, di-alkylated byproduct, and unreacted starting material. How can I achieve selective mono-alkylation?
This is a classic challenge in piperazine chemistry. The product of mono-alkylation is still a secondary amine and can react further to produce a di-substituted byproduct.
A1: Use a Large Excess of the Piperazinone
-
Underlying Cause: This is a statistically driven approach. By using a large excess (5-10 equivalents) of the piperazinone relative to the alkylating agent, you increase the probability that the alkylating agent will react with an un-substituted molecule rather than one that has already been mono-alkylated.[4]
-
Caveats: This method is only practical if the piperazinone starting material is inexpensive and readily available. It also necessitates a more involved purification to remove the large excess of unreacted starting material.
A2: The Mono-Protection Strategy (Recommended)
-
Underlying Cause: This is the most robust and widely accepted method for ensuring mono-functionalization. By temporarily "blocking" or protecting one nitrogen atom, you force the reaction to occur exclusively at the other. The tert-butoxycarbonyl (Boc) group is the most common choice for this purpose.[6][7]
-
Workflow:
-
Protection: React the piperazine core with one equivalent of di-tert-butyl dicarbonate (Boc₂O). This step itself can produce a mixture, but the mono-Boc, di-Boc, and unprotected piperazine are typically easy to separate via chromatography or extraction.[4][6]
-
Alkylation: Perform the desired alkylation on the free secondary amine of the mono-Boc-protected piperazinone. With one nitrogen blocked, the reaction can only occur at the desired site.[6]
-
Deprotection: Remove the Boc group, typically by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an alcohol or dioxane.[3]
-
Troubleshooting Logic for N-Alkylation
Caption: Decision tree for troubleshooting N-alkylation reactions.
FAQ 4: My reductive amination reaction with an aldehyde/ketone is not working well. What conditions are optimal?
A: Choose the Right Reducing Agent and Conditions
Reductive amination is an excellent method for N-functionalization.[1]
-
Underlying Cause: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The success of the reaction depends on the balance between iminium ion formation and reduction. If the reducing agent is too harsh (e.g., NaBH₄), it can reduce the starting aldehyde before it has a chance to form the iminium ion.
-
Troubleshooting & Optimization:
-
Mild Reducing Agent: The preferred reagent for this transformation is sodium triacetoxyborohydride (STAB). It is mild enough that it will not readily reduce the aldehyde but is highly effective at reducing the iminium intermediate.[1]
-
Acid Catalyst: The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion.[1]
-
Solvent: Anhydrous solvents such as dichloromethane (DCM), dichloroethane (DCE), or acetonitrile are commonly used. Water must be excluded as it can hydrolyze the iminium intermediate.
-
Monitoring: Follow the reaction by LC-MS to track the consumption of the starting materials and the formation of the product.
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces the iminium ion over the aldehyde.[1] |
| Catalyst | Acetic Acid (catalytic amount) | Promotes the formation of the reactive iminium ion intermediate.[1] |
| Solvent | Anhydrous DCM, DCE, or Acetonitrile | Aprotic solvent prevents hydrolysis of the iminium ion.[1] |
| Temperature | Room Temperature | Generally sufficient for most substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture.[1] |
Table 1: Recommended Conditions for Reductive Amination
Section 3: Analytical & Characterization FAQs
FAQ 5: How can I confirm the enantiomeric purity of my this compound?
A: Chiral High-Performance Liquid Chromatography (HPLC)
-
Underlying Cause: Standard analytical techniques like NMR and mass spectrometry can confirm the chemical structure but cannot distinguish between enantiomers. Enantiomeric excess (ee) must be determined using a chiral method.
-
Methodology:
-
Chiral Stationary Phase: Chiral HPLC is the gold standard. You will need an HPLC column with a chiral stationary phase (CSP). Common CSPs are based on derivatized cellulose or amylose.
-
Method Development: You may need to screen different mobile phases (typically mixtures of hexane/isopropanol or other alcohols) to achieve baseline separation of the (R) and (S) enantiomers.
-
Racemic Standard: To validate your method, you must first analyze a racemic (50:50) sample of 6-methyl-piperazin-2-one to confirm that your conditions can separate the two peaks. The retention times of the racemic sample are then used to identify and quantify the enantiomers in your chiral sample.[8]
-
References
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
How to improve the solubility of (R)-6-Methyl-piperazin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (R)-6-Methyl-piperazin-2-one. This guide is designed for researchers, chemists, and formulation scientists to troubleshoot and systematically improve the aqueous solubility of this valuable chemical intermediate. We provide not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties derived from its molecular structure:
-
Piperazin-2-one Core: This heterocyclic ring contains two nitrogen atoms and a carbonyl group. The secondary amine (N-H) and the amide group (N-H and C=O) can act as hydrogen bond donors and acceptors, which promotes interaction with polar solvents like water.
-
Secondary Amine: The nitrogen atom at position 4 is a weak base. This is the most critical feature for solubility manipulation. At physiological pH, this amine will be partially protonated, but by lowering the pH, it can be fully protonated to form a highly polar, water-soluble cation.[1][2]
-
Methyl Group: The methyl group at position 6 is a small, nonpolar (hydrophobic) substituent. While its impact is minor, it slightly decreases aqueous solubility compared to the unsubstituted piperazin-2-one parent molecule.
Q2: My compound dissolves perfectly in DMSO for a stock solution but precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and what's the first thing I should check?
A2: This is a classic sign of a compound with low aqueous solubility, a common challenge for many organic molecules. The phenomenon is often referred to as "crashing out."
Causality:
-
DMSO (Dimethyl Sulfoxide): This is a strong, polar aprotic organic solvent capable of dissolving a wide range of both polar and nonpolar compounds. It effectively solvates your molecule, keeping it in solution at high concentrations.
-
Aqueous Buffer (e.g., PBS at pH 7.4): When you dilute the DMSO stock into the buffer, the solvent environment abruptly changes from primarily organic to overwhelmingly aqueous. Water is a highly polar, protic solvent that prefers to hydrogen-bond with itself. If the thermodynamic penalty of breaking these water-water interactions to solvate your molecule is too high, your compound will aggregate and precipitate.[3]
First Step - The Troubleshooting Workflow: Your immediate goal is to determine the kinetic solubility of your compound in the specific assay medium. This will tell you the maximum concentration your compound can tolerate under your exact experimental conditions before precipitating. From there, you can decide on the best solubilization strategy.
Caption: Troubleshooting workflow for solubility issues.
Q3: What are the primary strategies for improving the aqueous solubility of a basic compound like this compound?
A3: There are three primary, highly effective strategies that should be explored sequentially or in combination:
-
pH Adjustment: Lowering the pH of the aqueous solution to protonate the basic secondary amine, thereby forming a more soluble salt in situ.[4]
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system, making it more favorable for solvating the compound.[5][6]
-
Salt Formation: Reacting the basic compound with an acid to form a stable, solid salt with enhanced aqueous solubility and dissolution properties. This is a cornerstone of pharmaceutical development.[7][8]
Part 2: Troubleshooting Guides & Experimental Protocols
Scenario 1: Your Compound Precipitates in an In Vitro Aqueous Assay Buffer
You need to get your compound into solution for a biological or analytical assay without altering its fundamental structure.
Strategy 1: pH Adjustment
Expertise & Rationale: this compound contains a secondary amine that acts as a Brønsted-Lowry base. According to Le Châtelier's principle, in an acidic solution (excess H+), the equilibrium will shift to favor the formation of the protonated, cationic conjugate acid form of the molecule. This ionized species is significantly more polar than the neutral free base, leading to a dramatic increase in its solubility in water.[9] The solubility of ionic compounds with basic anions increases with increasing acidity.[4]
Caption: Effect of pH on the ionization and solubility of this compound.
Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the aqueous solubility of your compound across a range of pH values to find the optimal pH for your experiment.
Materials:
-
This compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
1.0 M HCl and 1.0 M NaOH for pH adjustment
-
HPLC or UV-Vis spectrophotometer for quantification
-
Thermomixer or shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Preparation: Prepare a set of vials, each containing a buffer of a specific pH (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Addition of Compound: Add an excess amount of this compound to each vial. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Sampling & Filtration: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Data Presentation:
Table 1: Example pH-Solubility Profile for this compound at 25 °C
| pH | Solubility (mg/mL) |
|---|---|
| 3.0 | > 50 |
| 4.0 | 45.2 |
| 5.0 | 15.8 |
| 6.0 | 2.1 |
| 7.0 | 0.5 |
| 7.4 | 0.3 |
| 8.0 | 0.2 |
Strategy 2: Co-solvent Utilization
Expertise & Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This technique reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[10] For this compound, co-solvents can disrupt the hydrogen-bonding network of water, creating "pockets" that are more accommodating to the methyl group and the hydrocarbon backbone of the piperazinone ring, thereby increasing solubility.[11][12]
Protocol 2: Co-solvent Screening for Solubility Enhancement
Objective: To evaluate the effectiveness of various pharmaceutically acceptable co-solvents at increasing the solubility of the compound in a specific buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
-
Equipment as listed in Protocol 1
Methodology:
-
Preparation: Prepare a series of co-solvent/buffer mixtures in different vials. For each co-solvent, create a range of concentrations (e.g., 1%, 2%, 5%, 10%, 20% v/v in buffer). Include a "buffer only" control (0% co-solvent).
-
Addition of Compound: Add an excess amount of this compound to each vial.
-
Equilibration: Equilibrate the samples at a constant temperature with shaking for 24-48 hours as described in Protocol 1.
-
Sampling & Filtration: Sample and filter the supernatant as described in Protocol 1.
-
Quantification: Quantify the concentration of the dissolved compound using a suitable analytical method.
-
Data Analysis: For each co-solvent, plot the measured solubility against the percentage of co-solvent in the buffer.
Data Presentation:
Table 2: Example Co-solvent Solubility Data in PBS (pH 7.4) at 25 °C
| Co-solvent | % v/v | Solubility (mg/mL) | Fold Increase |
|---|---|---|---|
| None | 0% | 0.3 | 1.0 |
| DMSO | 5% | 1.5 | 5.0 |
| DMSO | 10% | 4.2 | 14.0 |
| PEG 400 | 5% | 1.1 | 3.7 |
| PEG 400 | 10% | 3.1 | 10.3 |
Trustworthiness Note: Always run vehicle controls in your biological assays. The co-solvent itself may have an effect on cells or enzymes, so it is crucial to test the highest concentration of the co-solvent/buffer mixture without your compound to ensure it does not interfere with the assay results.
Scenario 2: You Need a Soluble and Stable Solid Form for Formulation
For pre-clinical or clinical development, you often need a solid form of the drug that is stable, non-hygroscopic, and has a reliable dissolution profile.
Strategy 3: Salt Formation
Expertise & Rationale: Salt formation is one of the most effective and widely used methods to improve the solubility and dissolution rate of weakly basic or acidic drugs.[13][14] By reacting the basic nitrogen in this compound with a pharmaceutically acceptable acid, you form an ionic salt. This salt form often has a more favorable crystal lattice energy and readily dissociates in water, leading to significantly higher apparent solubility compared to the free base.[8] The selection of the counter-ion is critical and can impact not only solubility but also stability, hygroscopicity, and manufacturability.[15]
Protocol 3: Small-Scale Salt Screening
Objective: To screen a variety of pharmaceutically acceptable acids to identify which ones form stable, crystalline salts with this compound and to assess their aqueous solubility.
Materials:
-
This compound
-
Solvents: Ethanol, Isopropanol, Acetone
-
Acids (Counter-ions): Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Methanesulfonic acid (mesylate), Tartaric acid, Citric acid (solutions in the chosen solvent)
-
Small glass vials, magnetic stir plate, stir bars
-
Vacuum filtration apparatus or centrifuge
-
Powder X-Ray Diffraction (PXRD) instrument (optional, for crystallinity confirmation)
Methodology:
-
Dissolution: Dissolve a known amount of this compound (e.g., 100 mg) in a minimal amount of a suitable solvent (e.g., ethanol) in a small vial with stirring.
-
Acid Addition: In separate vials, slowly add a stoichiometric equivalent (1.0 eq) of each acid solution to the solution of the free base.
-
Precipitation/Crystallization: Observe the vials. A precipitate may form immediately or may require cooling, slow evaporation, or the addition of an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.
-
Isolation: Isolate any resulting solids by vacuum filtration or centrifugation. Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
Characterization & Solubility Testing:
-
Characterize the resulting solids (e.g., by appearance, melting point, and ideally PXRD to confirm crystallinity).
-
Determine the aqueous solubility of each promising salt form using the equilibration method described in Protocol 1 (typically in purified water).
-
Data Presentation:
Table 3: Example Salt Screening Results
| Counter-ion | Solid Form Obtained | Aqueous Solubility (mg/mL) | Comments |
|---|---|---|---|
| (Free Base) | Crystalline Solid | 0.4 | Baseline |
| Hydrochloride | White Crystalline Solid | > 100 | Very soluble, but slightly hygroscopic |
| Mesylate | White Crystalline Solid | 75.3 | Good solubility, non-hygroscopic |
| Sulfate | White Powder | 52.1 | Good solubility |
| Tartrate | Gummy Precipitate | N/A | Failed to form a stable solid |
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpdft.com [rjpdft.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-6-Methyl-piperazin-2-one Synthesis
Welcome to the technical support guide for the synthesis of (R)-6-Methyl-piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chiral intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of this compound.
Impurity Identification & Formation Mechanisms
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: During the synthesis of this compound, several process-related and stereochemical impurities can arise. A proactive approach to impurity control requires understanding what to look for.[1] The primary impurities are typically categorized as follows:
-
Diastereomeric Impurity: The incorrect enantiomer, (S)-6-Methyl-piperazin-2-one, is the most critical impurity to control. Its presence directly impacts the stereochemical purity of the final active pharmaceutical ingredient (API).
-
Unreacted Starting Materials: Carry-over of starting materials, such as D-alanine derivatives (e.g., D-alanine methyl ester) or protected aminoacetaldehyde, can occur if the reaction does not go to completion.[2]
-
Reductive Amination Byproducts: In synthetic routes employing reductive amination, the aldehyde starting material can be over-reduced to its corresponding alcohol if reaction conditions are not carefully controlled.[2]
-
N-Nitroso Impurities (NSIs): N-nitrosopiperazines are a class of potent genotoxic impurities. They can form if a nitrosating agent (e.g., residual nitrites from reagents or water) reacts with the secondary amine of the piperazinone ring.[3][4][5][6] This is a major regulatory concern.[7]
-
Dimerization Products: Self-condensation or dimerization of intermediates can lead to higher molecular weight impurities.
Table 1: Summary of Common Impurities
| Impurity Class | Specific Example | Typical Origin |
| Diastereomeric | (S)-6-Methyl-piperazin-2-one | Racemization during synthesis or use of non-enantiopure starting materials. |
| Starting Materials | D-alanine methyl ester | Incomplete reductive amination or cyclization.[2] |
| Byproducts | N-Boc-ethanolamine | Over-reduction of N-Boc-aminoacetaldehyde.[2] |
| Genotoxic | N-Nitroso-6-methyl-piperazin-2-one | Reaction with nitrosating agents under acidic conditions.[5][6] |
Q2: How is the diastereomeric impurity, (S)-6-Methyl-piperazin-2-one, formed?
A2: The formation of the unwanted (S)-enantiomer primarily occurs through two mechanisms:
-
Contaminated Chiral Starting Material: The synthesis typically starts from a chiral precursor like D-alanine or its ester.[2] If the starting material is not enantiomerically pure, the (S)-impurity will be carried through the synthesis.
-
Racemization: The stereocenter at the 6-position can be susceptible to racemization (epimerization) under harsh reaction conditions, such as extreme pH (strongly acidic or basic) or elevated temperatures. This process can lead to the formation of an equilibrium mixture of both the (R) and (S) diastereomers.[8] Some photocatalytic methods have even been developed to intentionally cause epimerization to obtain the more thermodynamically stable isomer, highlighting the potential for this to occur unintentionally.[9]
Q3: What are the conditions that favor the formation of N-nitroso impurities?
A3: N-nitroso impurities are formed from the reaction of a secondary or tertiary amine with a nitrosating agent.[7] For this compound, the key factors are:
-
Presence of a Nitrosating Agent: The most common nitrosating agent is nitrous acid (HNO₂), which is formed in situ from nitrite salts (e.g., NaNO₂) under acidic conditions.[5][6] Sources of nitrites can include contaminated reagents, solvents, or even water.
-
Acidic pH: The nitrosation reaction is significantly accelerated at an acidic pH (typically pH 3-4).[5]
-
Elevated Temperature: Higher temperatures can increase the rate of nitrosamine formation.
It is critical to assess all raw materials for potential nitrite contamination and to avoid conditions that favor nitrosation throughout the synthesis and purification process.[7]
Analytical Challenges & Solutions
Q4: How can I separate and quantify the (R)- and (S)-enantiomers?
A4: The most effective technique for separating and quantifying enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[8][10][11]
-
Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
-
Column Selection: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including piperazine derivatives.[12] Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® IC) are excellent starting points.[12][13]
-
Method Development: A typical starting mobile phase would be a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ratio is adjusted to achieve optimal resolution. Adding a small amount of an amine modifier, like diethylamine (DEA), can improve peak shape and resolution.[13]
Q5: My product has poor UV absorbance. How can I detect impurities at low levels?
A5: This is a common issue for aliphatic heterocycles. There are several solutions:
-
Low Wavelength UV: Detect at a lower wavelength (e.g., 205-215 nm) where the amide chromophore has some absorbance.[12] This may require using highly pure mobile phase solvents.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are not dependent on a chromophore and can detect any non-volatile analyte.
-
Mass Spectrometry (LC-MS): This provides the best sensitivity and specificity, allowing for the confident identification of impurities based on their mass-to-charge ratio.
-
Pre-column Derivatization: React the piperazinone with a strongly UV-active derivatizing agent, such as NBD-Cl (4-chloro-7-nitrobenzofuran), to form a derivative that can be easily detected by HPLC-UV.[13] This is particularly useful for quantifying trace-level impurities.
Troubleshooting Guides
Guide 1: Troubleshooting High Diastereomeric Impurity Levels
If your chiral HPLC analysis shows a high level of the unwanted (S)-enantiomer, follow this troubleshooting workflow.
Guide 2: Protocol for Chiral HPLC Method Development
This protocol provides a starting point for developing a robust analytical method for the chiral separation of 6-Methyl-piperazin-2-one enantiomers.
1. Column and System Preparation:
-
Column: Chiralpak® IC (or equivalent polysaccharide-based CSP).[12][13]
-
HPLC System: Standard HPLC with UV detector.
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]
2. Sample Preparation:
-
Prepare a stock solution of your sample (racemic or enantiomerically enriched) in the mobile phase at approximately 1 mg/mL.
-
Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[12]
3. Initial Chromatographic Conditions:
-
Mobile Phase: Heptane:Isopropanol (IPA) (80:20 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm.[12]
-
Injection Volume: 10 µL.
4. Method Optimization:
-
Resolution: If resolution is poor, decrease the percentage of the alcohol modifier (IPA). For example, try 90:10 and 95:5 Heptane:IPA. This will increase retention time but generally improves separation.
-
Peak Shape: If peaks are tailing, ensure the DEA concentration is sufficient. It acts as a competitive base to mask active sites on the silica support.
-
Run Time: If resolution is very high (>3.0) and run time is long, you can increase the percentage of the alcohol modifier to speed up the analysis.
5. Validation:
-
Once satisfactory separation is achieved (Resolution > 1.5), the method should be validated for linearity, accuracy, precision, and limits of detection/quantification (LOD/LOQ) according to standard guidelines.
Visualizing the Synthetic Pathway and Impurity Entry Points
The following diagram illustrates a common synthetic route and highlights the critical stages where impurities can be introduced. This route is based on the reductive amination of a protected aminoacetaldehyde with a D-alanine ester, followed by deprotection and cyclization.[2]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 9. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-6-Methyl-piperazin-2-one for Pharmaceutical Research and Development
(R)-6-Methyl-piperazin-2-one stands as a pivotal chiral building block in contemporary drug discovery, forming the structural core of numerous pharmacologically active agents. Its rigid, stereodefined framework allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions. Consequently, the efficient and enantioselective synthesis of this valuable intermediate is a subject of considerable interest to researchers and process chemists in the pharmaceutical industry. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform strategic decisions in research and development.
Introduction: The Significance of Chiral Piperazinones
The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, prized for its conformational constraint and ability to present diverse pharmacophoric elements. The introduction of a stereocenter, as in this compound, adds a layer of complexity and specificity that can dramatically enhance biological activity and selectivity while minimizing off-target effects. The development of robust, scalable, and enantiomerically pure synthetic pathways is therefore a critical enabler for the exploration of new chemical space and the advancement of novel therapeutics.
This guide will dissect and compare two principal strategies for the asymmetric synthesis of this compound: the "Chiral Pool" approach, which leverages readily available enantiopure starting materials, and a biocatalytic route that employs enzymes to establish the desired stereochemistry.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is a multifactorial decision, balancing considerations of yield, enantiomeric purity, scalability, cost, and operational simplicity. The following sections provide a detailed comparison of two prominent methods for the synthesis of this compound and its close analogs.
| Parameter | Route 1: Chiral Pool Synthesis (from D-Alanine) | Route 2: Biocatalytic Synthesis |
| Starting Material | D-Alanine methyl ester hydrochloride | N-(2-oxopropyl) glycinate derivative |
| Key Transformation | Reductive amination followed by cyclization | Biocatalytic transamination and spontaneous cyclization |
| Reported Yield | 91% | 46% |
| Enantiomeric Excess (e.e.) | 98.3% | >99% |
| Advantages | High yield, excellent enantioselectivity, well-established chemical transformations. | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly (aqueous medium). |
| Disadvantages | Multi-step process, requires protecting groups, use of hazardous reagents (sodium triacetoxyborohydride, Pd/C). | Moderate yield, requires specific enzyme, potential for substrate inhibition. |
Route 1: The Chiral Pool Approach - Synthesis from D-Alanine
This strategy capitalizes on the commercial availability of enantiomerically pure amino acids, in this case, D-alanine, to introduce the desired stereochemistry at the C-6 position of the piperazinone ring. The synthesis involves a multi-step sequence, including the formation of a chiral diamine intermediate followed by deprotection and cyclization.
Mechanistic Rationale
The key to this approach is the stereospecific reductive amination between N-Cbz-aminoacetaldehyde and the chiral amine derived from D-alanine methyl ester. The use of a bulky reducing agent like sodium triacetoxyborohydride favors the desired diastereomer. The subsequent deprotection of the Cbz group and the amino ester, typically via catalytic hydrogenation, unmasks the primary and secondary amines, which then undergo intramolecular cyclization to form the thermodynamically stable six-membered piperazinone ring. The stereocenter, originating from D-alanine, is preserved throughout the reaction sequence, ensuring high enantiomeric purity of the final product.
Caption: Synthetic pathway for the chiral pool approach.
Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one (as a proxy for this compound)
This protocol is adapted from patent CN108129404B and describes the synthesis of the 3-methyl isomer, which follows the same chemical logic.
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve 33g of D-alanine methyl ester hydrochloride in 200mL of dichloromethane (DCM) and neutralize with 25g of triethylamine. Filter to remove the salt.
-
To the filtrate, add 40g of N-Cbz-aminoacetaldehyde in 300mL of methanol, stir for 15 minutes, and cool to 0°C.
-
Add 48g of triethylamine, followed by the portion-wise addition of 87g of sodium triacetoxyborohydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic phases and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of (R)-3-Methylpiperazin-2-one
-
Dissolve 10g of the product from Step 1 in 100mL of methanol.
-
Add 3g of palladium on carbon (10 wt. %).
-
Pressurize the reaction vessel with hydrogen gas to 1.8 MPa and stir at room temperature overnight.
-
Monitor the reaction to completion by HPLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to yield the final product as a white solid.[1]
Reported Data:
-
Yield: 91%
-
HPLC Purity: 98.2%
-
Enantiomeric Excess (e.e.): 98.3%[1]
Route 2: Biocatalytic Synthesis via Transamination
This modern approach utilizes the high selectivity of enzymes, specifically amine transaminases (ATAs), to establish the chiral center. This method offers a greener alternative to traditional chemical synthesis, often proceeding in aqueous media under mild conditions.
Mechanistic Rationale
The core of this route is the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester. The amine transaminase selectively transfers an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, creating a chiral amine intermediate with high enantiomeric excess. This newly formed chiral amine then undergoes a spontaneous intramolecular cyclization, driven by the proximity of the ester and the newly formed primary amine, to yield the desired this compound. The enzyme's active site dictates the stereochemical outcome, allowing for the production of either enantiomer by selecting the appropriate (R)- or (S)-selective transaminase.
Caption: Synthetic pathway for the biocatalytic approach.
Experimental Protocol: Synthesis of (R)-4-Benzyl-6-methylpiperazin-2-one
This protocol is a representative example of a biocatalytic approach to a 6-methyl-piperazin-2-one derivative.
Reaction Setup:
-
Prepare a reaction mixture containing the N-(2-oxopropyl) amino acid ester substrate (e.g., 25 mM final concentration).
-
The reaction is carried out in a phosphate buffer (e.g., 100 mM, pH 8.5) containing isopropylamine (0.1 M) as the amine donor and pyridoxal 5'-phosphate (PLP, 1.0 mM) as a cofactor.
-
Add the selected (R)-selective amine transaminase (e.g., ArRmut11).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for 24 hours.
-
Monitor the conversion and enantiomeric excess by HPLC analysis.
Reported Data for (R)-4-Benzyl-6-methylpiperazin-2-one:
-
Yield: 46% (HPLC-measured)
-
Enantiomeric Excess (e.e.): >99%
Conclusion and Future Perspectives
Both the chiral pool and biocatalytic approaches offer effective means to synthesize enantiomerically enriched this compound and its analogs. The choice between these routes will be dictated by the specific requirements of the research or development program.
-
The chiral pool synthesis from D-alanine provides a high-yielding and highly enantioselective route, making it attractive for large-scale production where throughput is a primary concern. However, it involves multiple steps and the use of hazardous reagents.
-
The biocatalytic approach offers unparalleled enantioselectivity under environmentally benign conditions. While the reported yield is moderate, ongoing advancements in enzyme engineering and process optimization are likely to improve the efficiency of this method, making it an increasingly viable and sustainable option for pharmaceutical manufacturing.
Future research in this area will likely focus on the development of novel catalytic asymmetric methods that combine the high efficiency of chemical synthesis with the exceptional selectivity of biocatalysis. The exploration of one-pot procedures and flow chemistry applications will also be crucial in streamlining the synthesis of this important chiral building block, ultimately accelerating the discovery and development of new medicines.
References
Validation of (R)-6-Methyl-piperazin-2-one's Biological Activity: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth technical analysis of (R)-6-Methyl-piperazin-2-one, a chiral building block pivotal in the synthesis of advanced therapeutic agents. Rather than possessing intrinsic biological activity, its value lies in conferring specific stereochemistry and structural motifs to pharmacologically active molecules. This document will elucidate the role of this compound in the development of potent and selective neurokinin 3 (NK-3) receptor antagonists, compare these compounds to alternative therapies, and provide detailed experimental protocols for their validation.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a valued chiral intermediate in synthetic organic chemistry. The "R" configuration at the 6th position is crucial for establishing the three-dimensional geometry of the final compound, which in turn dictates its binding affinity and selectivity for a specific biological target. Its piperazin-2-one core offers a rigid scaffold that can be further functionalized to optimize pharmacokinetic and pharmacodynamic properties.
A primary application of this building block is in the synthesis of selective antagonists for the neurokinin 3 (NK-3) receptor.[1] The NK-3 receptor, a G protein-coupled receptor, is a potential therapeutic target for a range of neurological and sex-hormone-related disorders.[2][3][4]
Comparative Analysis: NK-3 Receptor Antagonists
The therapeutic potential of NK-3 receptor antagonists has led to the development of various chemical scaffolds. Here, we compare a representative antagonist synthesized using this compound with other notable NK-3 receptor antagonists.
Table 1: Comparative Biological Activity of NK-3 Receptor Antagonists
| Compound/Drug | Scaffold/Key Intermediate | Target(s) | Binding Affinity (Ki) / Potency (IC50) | Key Therapeutic Indications |
| Fezolinetant | (R)-3-methylpiperazin-2-one derivative | Selective NK-3 Receptor | Potent antagonist activity | Vasomotor symptoms (hot flashes) associated with menopause [5][6] |
| Elinzanetant | Dual NK-1 and NK-3 antagonist | NK-1 and NK-3 Receptors | Potent antagonist activity at both receptors | Vasomotor symptoms, sleep disturbances associated with menopause[6] |
| Osanetant | Non-peptide NK-3 antagonist | NK-3 Receptor | High affinity and selectivity | Investigated for schizophrenia and other CNS disorders |
| Talnetant | Non-peptide NK-3 antagonist | NK-3 Receptor | High affinity and selectivity | Investigated for schizophrenia and other CNS disorders |
| SB 222200 | Non-peptide NK-3 antagonist | Selective NK-3 Receptor | Potent and selective | Preclinical tool compound for studying NK-3 receptor function |
Signaling Pathway of the NK-3 Receptor
The NK-3 receptor is primarily activated by its endogenous ligand, neurokinin B (NKB). This interaction initiates a signaling cascade that plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulation.[3]
Caption: NK-3 Receptor Signaling Pathway.
Experimental Protocols for Validation
Accurate and reproducible experimental data are paramount in drug discovery. The following are detailed protocols for key assays used to validate the biological activity of NK-3 receptor antagonists.
Radioligand Binding Assay for NK-3 Receptor
This assay determines the binding affinity of a test compound for the NK-3 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human NK-3 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]SR142801), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled NK-3 antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to antagonize the NK-3 receptor-mediated increase in intracellular calcium concentration.
Workflow Diagram
Caption: Calcium Mobilization Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture a suitable cell line stably expressing the human NK-3 receptor (e.g., CHO-K1 cells) and seed them into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader. Add a fixed concentration of an NK-3 receptor agonist (e.g., senktide) to all wells to stimulate the receptor.
-
Fluorescence Reading: Measure the fluorescence intensity before and after the addition of the agonist to monitor the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a concentration-response curve and calculate the IC50 value.
Conclusion
This compound is a critical chiral building block that enables the stereoselective synthesis of potent and selective NK-3 receptor antagonists. While the molecule itself is not biologically active, its incorporation into larger molecules is key to achieving the desired pharmacological profile. The validation of these final compounds relies on a suite of well-defined in vitro assays, such as radioligand binding and calcium mobilization assays, which provide essential data on their affinity and functional activity. The continued use of such strategically designed chiral intermediates will undoubtedly fuel the discovery of novel therapeutics for a variety of challenging diseases.
References
- 1. 6-Methylpiperazin-2-one | 59701-83-6 | Benchchem [benchchem.com]
- 2. Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
A Comparative Guide to Cross-Reactivity Profiling of Novel CNS Agents Based on the (R)-6-Methyl-piperazin-2-one Scaffold
This guide provides a comprehensive framework for assessing the cross-reactivity of novel drug candidates. To illustrate this critical process, we will use a hypothetical therapeutic agent, "Piprazone-D2," a Dopamine D2 receptor antagonist synthesized from a (R)-6-Methyl-piperazin-2-one core. This document is intended for researchers, scientists, and drug development professionals dedicated to building robust safety and selectivity profiles for new chemical entities.
Introduction: The Imperative of Selectivity in CNS Drug Discovery
The piperazine ring is a well-established pharmacophore in central nervous system (CNS) drug discovery, integral to the structure of numerous antipsychotic, antidepressant, and anxiolytic agents.[1][2] Its derivatives, such as the chiral intermediate this compound, offer a versatile scaffold for creating novel therapeutics.[3] However, the structural similarity of the piperazine moiety to endogenous ligands for various biogenic amine receptors presents a significant challenge: the potential for off-target binding and subsequent adverse drug reactions.[4][5]
Predicting and mitigating these off-target interactions early in the drug discovery pipeline is paramount.[6][7] A lack of selectivity can lead to a range of undesirable effects, from mild side effects to severe toxicity, and is a major cause of late-stage clinical failures.[4][8] This guide details a systematic approach to characterizing the selectivity profile of a new chemical entity, using our hypothetical D2 antagonist, Piprazone-D2, as a case study. We will compare its hypothetical cross-reactivity profile against established second-generation antipsychotics that also feature a piperazine or similar heterocyclic core: Aripiprazole, Risperidone, and Clozapine.
The causality behind this rigorous screening is clear: by understanding a compound's full biological interaction profile, we can build a more predictive preclinical safety package, enabling data-driven decisions to advance only those candidates with the highest probability of success.
Phase 1: Broad Panel Screening for Initial Hazard Identification
The first step in a modern safety pharmacology workflow is to cast a wide net.[7] Rather than guessing at potential off-targets, a broad, commercially available screening panel provides an unbiased assessment of a compound's promiscuity at a single concentration (typically 1-10 µM).
Experimental Rationale: For Piprazone-D2, we would employ a panel such as the Reaction Biology InVEST44™ or the Eurofins Discovery SafetyScreen44™ .[9][10][11] These panels are curated based on historical data from major pharmaceutical companies and cover a range of targets known to be implicated in adverse drug reactions.[12][13] The panel includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, providing comprehensive coverage of the most critical off-target liabilities.[9][11] This initial screen serves as a critical triage point. A high number of "hits" (typically defined as >50% inhibition or displacement) would signal poor selectivity and could halt further development or trigger medicinal chemistry efforts to improve the compound's profile.
The workflow for this initial phase of cross-reactivity screening is outlined below.
Caption: Tiered workflow for cross-reactivity assessment.
Phase 2: Quantitative Comparison and Selectivity Profiling
Following the initial broad screen, any identified hits must be confirmed and quantified through full concentration-response curves. This allows for the determination of inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), which are essential for comparing potency across different targets and against comparator drugs.
Experimental Rationale: Based on the known pharmacology of second-generation antipsychotics, we would anticipate that a compound like Piprazone-D2 might show activity at several key off-targets. The most clinically relevant of these include other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (especially 5-HT1A and 5-HT2A), adrenergic receptors (α1, α2), the histamine H1 receptor, and the hERG potassium channel.[14][15][16] Antagonism at the 5-HT2A receptor, for instance, is a key feature of many atypical antipsychotics and is thought to mitigate the extrapyramidal side effects associated with pure D2 blockade.[15][17] Conversely, potent activity at the histamine H1 receptor is linked to sedation and weight gain, while blockade of the hERG channel carries a significant risk of cardiac arrhythmia.[12][18]
The following table presents a plausible, representative dataset comparing the binding affinities of Piprazone-D2 with established drugs.
Table 1: Comparative Binding Affinity (Kᵢ, nM) Profile
| Target | Piprazone-D2 (Hypothetical) | Aripiprazole | Risperidone | Clozapine | Therapeutic Rationale / Side Effect Liability |
| Dopamine D2 | 0.8 | 0.34[14][16] | 3.5 | 126 | Primary Target (Antipsychotic Efficacy) |
| Dopamine D3 | 2.1 | 0.8[16] | 7.3 | 4 | Potential role in negative symptoms/cognition |
| Serotonin 5-HT1A | 15 | 1.7[14][16] | 210 | 16 | Anxiolytic/Antidepressant effects |
| Serotonin 5-HT2A | 5.2 | 3.4[14][16] | 0.4 | 13 | Mitigates motor side effects (EPS) |
| Serotonin 5-HT2C | 45 | 15[14] | 5.0 | 9.6 | Associated with metabolic side effects |
| Adrenergic α1A | 80 | 57[14] | 1.0 | 7 | Orthostatic hypotension |
| Histamine H1 | 150 | 61[14] | 19 | 6.7 | Sedation, weight gain |
| hERG Channel (IC₅₀) | >10,000 | >10,000 | 1,100 | >10,000 | Critical Safety Target (Cardiac Arrhythmia) |
Note: Data for comparator drugs are compiled from publicly available sources and are representative. Actual values may vary between studies.
From this hypothetical data, Piprazone-D2 demonstrates high affinity for its primary target, the D2 receptor, with a selectivity of approximately 6.5-fold over the 5-HT2A receptor. This profile is desirable for an atypical antipsychotic. Importantly, it shows significantly less affinity for the adrenergic α1A and histamine H1 receptors compared to Risperidone and Clozapine, suggesting a potentially lower risk of hypotension and sedation. The clean profile at the hERG channel is a critical safety feature.
Phase 3: Mechanistic Insights and Functional Assays
Binding affinity does not always equate to functional activity. A compound can be an agonist, antagonist, partial agonist, or inverse agonist. Therefore, it is crucial to follow up binding assays with functional assays for the most potent off-target interactions to understand their physiological consequences.
Experimental Rationale: The interaction between the D2 and 5-HT2A receptors is particularly important in schizophrenia treatment.[1][19] D2 antagonism in the mesolimbic pathway is therapeutic, but in the nigrostriatal pathway, it can cause motor side effects. 5-HT2A antagonism can increase dopamine release in the nigrostriatal and prefrontal cortex, potentially counteracting these side effects and improving negative symptoms.[17] A functional assay, such as a calcium flux or cAMP assay, would be necessary to confirm that Piprazone-D2 is an antagonist at the 5-HT2A receptor, as intended.
The diagram below illustrates the potential downstream consequences of off-target binding at the 5-HT2A receptor, a key modulator of the primary D2 pathway.
Caption: Signaling pathways for D2 and 5-HT2A receptors.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key assays in our cross-reactivity assessment.
Protocol 1: Competitive Radioligand Binding Assay (GPCRs)
This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound for a GPCR, such as the Dopamine D2 or Serotonin 5-HT2A receptor.[20][21]
Objective: To determine the Kᵢ of Piprazone-D2 at the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Non-specific Competitor: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: Piprazone-D2, serially diluted in assay buffer/DMSO.
-
Instrumentation: 96-well filter plates (e.g., GF/C), cell harvester, liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer + radioligand + membranes), Non-Specific Binding (NSB) (assay buffer + radioligand + membranes + high concentration of unlabeled competitor), and Test Compound (serial dilutions of Piprazone-D2 + radioligand + membranes).
-
Reagent Addition: To each well, add 50 µL of the appropriate buffer, competitor, or Piprazone-D2 dilution.
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone at a final concentration approximately equal to its Kₔ (e.g., 0.5 nM).
-
Initiate Reaction: Add 100 µL of the D2 receptor membrane preparation (typically 5-10 µg protein per well) to all wells to start the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the 96-well filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of Piprazone-D2.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[22]
-
Protocol 2: hERG Channel Binding Assay (Fluorescence Polarization)
Assessing hERG liability is a mandatory regulatory requirement.[12] While patch-clamp electrophysiology is the gold standard, a higher-throughput binding assay is an excellent screening tool.[23][24]
Objective: To determine the IC₅₀ of Piprazone-D2 for the hERG potassium channel.
Materials:
-
Assay Kit: A commercially available kit, such as the Predictor® hERG Fluorescence Polarization Assay Kit (ThermoFisher), which includes hERG channel membranes, a high-affinity fluorescent tracer (e.g., a derivative of dofetilide), and assay buffer.
-
Positive Control: A known hERG blocker like E-4031 or Astemizole.
-
Test Compound: Piprazone-D2, serially diluted.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This includes diluting the hERG membranes and the fluorescent tracer to their working concentrations.
-
Plate Setup: In a low-volume black 384-well plate, add a small volume (e.g., 50 nL) of serially diluted Piprazone-D2, positive control, or DMSO vehicle.
-
Membrane/Tracer Addition: Add the prepared mixture of hERG membranes and fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The incubation time should be optimized based on the kit's guidelines to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization (FP) on a suitable plate reader. The instrument measures the change in the rotation of the fluorescent tracer. When the tracer is bound to the large hERG channel protein, it tumbles slowly, and polarization is high. When displaced by a competing compound, it tumbles rapidly, and polarization is low.
-
Data Analysis:
-
Convert the raw FP values (in mP) to percent inhibition relative to the high (no competitor) and low (saturating concentration of a known blocker) controls.
-
Plot the percent inhibition against the log concentration of Piprazone-D2.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. An IC₅₀ > 10 µM is generally considered a low risk for hERG-related cardiotoxicity.
-
Conclusion
The systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. By employing a tiered approach—starting with broad panel screening, followed by quantitative dose-response assays, and culminating in functional characterization of key off-target interactions—researchers can build a comprehensive selectivity profile. For our hypothetical compound, Piprazone-D2, this process would allow for a direct, data-driven comparison against the safety and selectivity profiles of established drugs like Aripiprazole and Risperidone. This comparative analysis is essential for identifying compounds with a superior therapeutic index and a lower propensity for adverse effects, ultimately de-risking the path to clinical development and delivering safer, more effective medicines to patients.
References
- 1. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. atlasofscience.org [atlasofscience.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates [prnewswire.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. landing.reactionbiology.com [landing.reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. landing.reactionbiology.com [landing.reactionbiology.com]
- 14. droracle.ai [droracle.ai]
- 15. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 19. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. multispaninc.com [multispaninc.com]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. merckmillipore.com [merckmillipore.com]
A Comparative Benchmarking Guide to (R)-6-Methyl-piperazin-2-one: Physicochemical and In Vitro Profiling Against Key Structural Analogues
Introduction: The Piperazin-2-one Scaffold in Modern Drug Discovery
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical chair conformation, have made it a cornerstone in the design of therapeutics across a vast range of disease areas.[3] Piperazine derivatives are integral components of drugs targeting the central nervous system, infectious diseases, and oncology.[4][5][6]
Within this class, the piperazin-2-one core, a lactam derivative of piperazine, offers a constrained peptide-like structure that is of significant interest for developing peptidomimetics and novel small molecule inhibitors.[2] This guide focuses on (R)-6-Methyl-piperazin-2-one , a specific chiral derivative, and provides a comprehensive benchmarking analysis against its key structural analogues.
The central thesis of this guide is that seemingly minor structural modifications—such as the position or stereochemistry of a single methyl group—can induce profound changes in a molecule's physicochemical properties, permeability, metabolic stability, and, ultimately, its biological activity. Understanding these shifts is paramount for rational drug design and lead optimization. This guide provides the experimental framework and rationale for elucidating these critical differences.
The Comparator Compound Set: A Rationale for Selection
To effectively benchmark this compound, a carefully selected set of comparator molecules is essential. Each analogue is chosen to isolate and probe a specific structural variable.
-
This compound (Focus Compound): The primary molecule of interest, featuring a methyl group at the C6 position with a defined (R)-stereochemistry.[7]
-
(S)-6-Methyl-piperazin-2-one (The Enantiomer): As the direct stereoisomer, this compound is the most critical comparator for determining the impact of chirality on biological and physical properties.[8][9] Any observed differences between the (R) and (S) forms can be attributed directly to the spatial orientation of the methyl group.
-
Piperazin-2-one (The Parent Scaffold): The unsubstituted core provides a fundamental baseline.[10] By comparing the methylated analogues to this parent structure, we can quantify the overall contribution of the methyl group to the observed properties, independent of its position or stereochemistry.
-
(R)-3-Methyl-piperazin-2-one (The Positional Isomer): This compound allows for an investigation into the influence of the methyl group's location on the ring.[11] The proximity of the methyl group to the amide nitrogen in the 3-position versus the amine nitrogen in the 6-position can significantly alter properties like pKa, hydrogen bonding potential, and metabolic susceptibility.
The structural relationships between these compounds are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. (S)-6-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 9. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of (R)-6-Methyl-piperazin-2-one Derivatives in Oncology
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays and their translation to in vivo efficacy is a critical determinant of success. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a series of (R)-6-methyl-piperazin-2-one derivatives, a scaffold of growing interest in oncology. We will delve into the experimental data that underpins our understanding of their therapeutic potential, exploring the nuances of structure-activity relationships (SAR) and the crucial correlation between preclinical models.
The this compound core represents a chiral building block that offers a unique three-dimensional arrangement, which can be pivotal for specific and potent interactions with biological targets.[1] The strategic placement of a methyl group at the 6-position introduces a stereocenter, which can significantly influence the pharmacological profile of the resulting derivatives. Our focus here is to dissect how modifications to this core structure impact its anticancer activity, both at the cellular level and within a more complex biological system.
The Drug Discovery Funnel: From Cellular Assays to Preclinical Models
The development of novel anticancer agents follows a logical progression, starting from broad cellular screens to more complex in vivo studies. This funneling approach is designed to identify the most promising candidates for further development.
References
A Comparative Spectroscopic Guide to (R)-6-Methyl-piperazin-2-one and its Enantiomer
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Piperazinones in Medicinal Chemistry
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The introduction of a chiral center, as seen in (R)-6-Methyl-piperazin-2-one, adds a layer of complexity and opportunity in drug design. The stereochemistry at the C-6 position can profoundly influence a molecule's pharmacological profile, including its efficacy, safety, and pharmacokinetic properties. Consequently, the ability to unambiguously differentiate between enantiomers is of paramount importance during the synthesis, purification, and characterization of chiral drug candidates. This guide provides a comparative analysis of the spectroscopic data for (R)- and (S)-6-Methyl-piperazin-2-one, offering a practical framework for their identification and characterization.
Due to the limited availability of public experimental spectra for these specific enantiomers, this guide will leverage high-quality, computationally predicted spectroscopic data, validated against experimental data of structurally related compounds. This approach provides a robust and accessible methodology for researchers.
Molecular Structures and Chirality
This compound and its (S)-enantiomer are stereoisomers that are non-superimposable mirror images of each other. This difference in three-dimensional arrangement is the sole distinguishing feature between them, leading to identical physical properties in a non-chiral environment but distinct interactions with other chiral molecules, such as biological receptors.
Figure 1: 2D structures of (R)- and (S)-6-Methyl-piperazin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While the ¹H and ¹³C NMR spectra of enantiomers are identical in a non-chiral solvent, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to distinguishable chemical shifts. However, for routine analysis, understanding the fundamental spectra is crucial.
Predicted ¹H NMR Spectra
The predicted ¹H NMR spectra of both (R)- and (S)-6-Methyl-piperazin-2-one are expected to be identical. The key resonances can be assigned based on the molecular structure and comparison with related piperazinone derivatives.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (NH) | 7.5 - 8.5 | broad singlet | 1H |
| H-4 (NH) | 2.5 - 3.5 | broad singlet | 1H |
| H-6 (CH) | 3.8 - 4.2 | quartet | 1H |
| H-3 (CH₂) | 3.2 - 3.6 | multiplet | 2H |
| H-5 (CH₂) | 2.8 - 3.2 | multiplet | 2H |
| -CH₃ | 1.2 - 1.5 | doublet | 3H |
Table 1: Predicted ¹H NMR data for (R)/(S)-6-Methyl-piperazin-2-one.
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The deshielding effect of the adjacent carbonyl group and nitrogen atoms results in the downfield shifts of the ring protons. The methyl group, being further from the electron-withdrawing groups, appears at a more upfield position. The broadness of the NH signals is due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectra
Similarly, the predicted ¹³C NMR spectra for both enantiomers will be identical in a non-chiral solvent.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 165 - 175 |
| C-6 (CH) | 50 - 60 |
| C-3 (CH₂) | 40 - 50 |
| C-5 (CH₂) | 40 - 50 |
| -CH₃ | 15 - 25 |
Table 2: Predicted ¹³C NMR data for (R)/(S)-6-Methyl-piperazin-2-one.
Expertise in Interpretation: The carbonyl carbon (C-2) is significantly deshielded and appears furthest downfield. The carbons adjacent to the nitrogen atoms (C-3, C-5, and C-6) are also deshielded compared to a simple alkane. The methyl carbon, being the most shielded, appears at the most upfield position.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectra of (R)- and (S)-6-Methyl-piperazin-2-one are expected to be identical.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |
| N-H Stretch (Amine) | 3100 - 3300 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
Table 3: Predicted characteristic IR absorption bands for (R)/(S)-6-Methyl-piperazin-2-one.
Trustworthiness of Data: These predictions are based on well-established correlations between vibrational frequencies and molecular structure. The strong carbonyl absorption is a hallmark of the piperazin-2-one ring. The broad N-H stretching band is indicative of hydrogen bonding in the solid state or in concentrated solutions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. The electron ionization (EI) mass spectra of both enantiomers will be identical.
Predicted Molecular Ion:
-
[M]⁺•: m/z = 114.0793 (Calculated for C₅H₁₀N₂O)
Predicted Key Fragmentation Pathways:
Figure 2: Predicted major fragmentation pathways for 6-Methyl-piperazin-2-one.
Authoritative Grounding: The fragmentation of cyclic amides often involves initial cleavage adjacent to the carbonyl group or the nitrogen atoms. The loss of the methyl radical is a common α-cleavage pathway. Ring opening followed by subsequent fragmentation can lead to the other observed ions.
Experimental Protocols: A Guide to Data Acquisition
To obtain high-quality spectroscopic data for the characterization of this compound isomers, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Relaxation delay: 2.0 s
-
Acquisition time: 4.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing:
-
Perform a background scan before analyzing the sample.
-
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
-
-
Instrument Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 40-200
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
A Comparative Guide to Confirming the Absolute Configuration of (R)-6-Methyl-piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a chiral molecule's absolute configuration is a cornerstone of modern drug development. For a compound like 6-Methyl-piperazin-2-one, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles, an unambiguous assignment of the (R) or (S) configuration is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth comparison of key analytical techniques for confirming the absolute configuration of (R)-6-Methyl-piperazin-2-one, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate method for their needs.
Introduction: The Imperative of Stereochemical Integrity
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] When a stereocenter is introduced, as in 6-Methyl-piperazin-2-one, the three-dimensional arrangement of atoms becomes critical. The Cahn-Ingold-Prelog (CIP) priority rules provide a nomenclature system (R/S) for describing this arrangement, but experimental verification is essential.[2][3] Conventional analytical techniques such as NMR and mass spectrometry are typically unable to differentiate between enantiomers.[4] Therefore, specialized chiroptical and crystallographic methods are indispensable.
This guide will explore and compare three powerful techniques for absolute configuration determination:
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A solution-phase technique that measures the differential absorption of left and right circularly polarized infrared light.
-
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): Solution-phase methods that probe the differential absorption and rotation of plane-polarized light in the UV-Vis region, respectively.
-
X-ray Crystallography: A solid-state technique that provides a definitive three-dimensional structure of a molecule.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Tool
VCD spectroscopy has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize or for confirming the configuration in a biologically relevant solution state.[5][6] The technique relies on the principle that chiral molecules absorb left and right circularly polarized infrared light differently, resulting in a VCD spectrum with positive and negative bands that are a unique fingerprint of the molecule's absolute configuration.[7][8]
The VCD Workflow: A Marriage of Experiment and Theory
The determination of absolute configuration by VCD is a comparative process that involves matching an experimentally measured spectrum to a theoretically calculated spectrum for a known enantiomer.[7][9]
Caption: Workflow for absolute configuration determination using VCD.
Experimental Protocol: VCD Measurement
-
Sample Preparation: Dissolve an enantiomerically pure sample of 6-Methyl-piperazin-2-one in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) at a concentration of approximately 0.1 M.[7] The choice of solvent is critical as it can influence the conformational equilibrium of the molecule.[10]
-
Instrumentation: Utilize a commercial VCD spectrometer.
-
Data Acquisition: Collect the VCD and IR spectra at a resolution of 4-8 cm⁻¹ over a suitable spectral range (e.g., 2000-1000 cm⁻¹). Multiple scans are typically averaged to improve the signal-to-noise ratio.[7]
Computational Protocol: VCD Calculation
-
Conformational Analysis: Perform a thorough conformational search for the this compound molecule to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[11][12]
-
Spectral Simulation: Generate a Boltzmann-averaged VCD spectrum by summing the contributions of each conformer, weighted by their relative populations at the experimental temperature.[9][11]
Data Interpretation and Comparison
The experimental VCD spectrum of the sample is then compared to the calculated spectrum of the (R)-enantiomer. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is the (S)-enantiomer.
| Method | Sample Requirement | State | Key Advantage | Key Limitation |
| VCD | ~2 mg[5] | Solution | Applicable to non-crystalline samples; provides conformational information in solution.[4][7] | Requires quantum chemical calculations which can be computationally intensive.[4] |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD and ORD are chiroptical techniques that measure the differential absorption of circularly polarized light (ECD) and the rotation of plane-polarized light (ORD) as a function of wavelength in the UV-visible region.[13] These methods are particularly useful for molecules containing a chromophore, a part of the molecule that absorbs light. The piperazin-2-one structure contains a carbonyl group which acts as a suitable chromophore.
The ECD/ORD Workflow
Similar to VCD, the determination of absolute configuration by ECD/ORD involves comparing the experimental spectrum with a calculated spectrum.[14]
Caption: Workflow for absolute configuration determination using ECD/ORD.
Experimental Protocol: ECD/ORD Measurement
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a commercial CD spectrometer.
-
Data Acquisition: Record the ECD spectrum (molar ellipticity vs. wavelength) and/or the ORD spectrum (specific rotation vs. wavelength) over the relevant UV-Vis range.
Computational Protocol: ECD/ORD Calculation
-
Conformational Analysis and Geometry Optimization: As with VCD, identify and optimize the geometries of the low-energy conformers.
-
Excited State Calculations: Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies and rotational strengths for each conformer.[12]
-
Spectral Simulation: Generate a Boltzmann-averaged ECD/ORD spectrum for the (R)-enantiomer.
Data Interpretation
The experimental ECD or ORD spectrum is compared to the calculated spectrum. The characteristic Cotton effect, a distinctive feature in the spectrum near an absorption band, is particularly important for comparison.[13] A match between the experimental and calculated spectra confirms the absolute configuration.
| Method | Sample Requirement | State | Key Advantage | Key Limitation |
| ECD/ORD | Low (µg to mg) | Solution | High sensitivity for chromophore-containing molecules. | Less structural information compared to VCD; requires a chromophore. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is often considered the definitive method for determining the absolute configuration of a chiral molecule.[15][16] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms.[17][18]
The X-ray Crystallography Workflow
Caption: Workflow for absolute configuration determination using X-ray Crystallography.
Experimental Protocol
-
Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[19]
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on the diffractometer.[19]
-
Data Collection: The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. An atomic model is then built into this map and refined to best fit the experimental data.[17]
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the assumed configuration indicates a correct assignment.[20]
Data Interpretation
The final output is a detailed 3D model of the molecule, including the precise coordinates of each atom, bond lengths, and angles, which unambiguously defines the absolute configuration.
| Method | Sample Requirement | State | Key Advantage | Key Limitation |
| X-ray Crystallography | Single crystal | Solid | Provides a definitive 3D structure and unambiguous absolute configuration.[20] | Requires a high-quality single crystal, which can be difficult to obtain.[7] |
Comparative Analysis
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD) | X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized IR light.[7] | Differential absorption (ECD) or rotation (ORD) of circularly polarized UV-Vis light.[13] | Diffraction of X-rays by a single crystal.[17] |
| Sample State | Solution or neat liquid. | Solution. | Solid (single crystal). |
| Sample Requirement | Typically a few milligrams.[5] | Micrograms to milligrams. | A single, high-quality crystal. |
| Throughput | Moderate to high.[5] | High. | Low (crystal growth can be time-consuming). |
| Structural Information | Detailed conformational information in solution.[7] | Information about chromophores and their environment. | Complete 3D structure in the solid state. |
| Key Advantage | Applicable to a wide range of molecules, including those without a UV chromophore and those that are difficult to crystallize.[7] | High sensitivity and low sample consumption for molecules with chromophores. | Provides unambiguous absolute configuration.[20] |
| Key Limitation | Requires computationally intensive quantum chemical calculations.[4] | Limited to molecules with a UV-Vis chromophore. | The need to grow a suitable single crystal can be a major bottleneck.[7] |
Conclusion
The choice of method for confirming the absolute configuration of this compound depends on several factors, including the availability of a single crystal, the presence of a chromophore, and the desired level of structural information.
-
X-ray crystallography remains the gold standard for its definitive results, provided a suitable crystal can be obtained.
-
VCD spectroscopy is an excellent and increasingly popular alternative, especially for molecules that are difficult to crystallize or when conformational information in solution is desired. Its broad applicability to molecules without a strong chromophore is a significant advantage.
-
ECD and ORD are highly sensitive methods that are well-suited for rapid screening when the molecule possesses a suitable chromophore, as is the case with 6-Methyl-piperazin-2-one.
For a comprehensive and robust confirmation of the absolute configuration of this compound, a combination of these techniques can be particularly powerful. For instance, an initial assignment by VCD or ECD in solution can be unequivocally confirmed by a subsequent X-ray crystal structure determination. This multi-faceted approach provides the highest level of confidence in the stereochemical integrity of this important pharmaceutical building block.
References
- 1. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. jascoinc.com [jascoinc.com]
- 9. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantum chemical study on the circular dichroism spectra and specific rotation of donor-acceptor cyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Catalytic Systems for the Enantioselective Synthesis of (R)-6-Methyl-piperazin-2-one
Introduction: The Significance of (R)-6-Methyl-piperazin-2-one in Drug Discovery
The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals. The introduction of a chiral center, as seen in this compound, adds a crucial three-dimensional aspect to the molecule, often leading to enhanced potency and selectivity for its biological target. This chiral building block is of significant interest to researchers and scientists in drug development for the synthesis of novel therapeutics. The efficient and stereocontrolled synthesis of this compound is therefore a critical challenge. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of this compound, offering experimental data and insights to aid researchers in selecting the optimal synthetic strategy.
Comparative Analysis of Catalytic Methodologies
The enantioselective synthesis of this compound can be achieved through several catalytic approaches, primarily centered around asymmetric hydrogenation and organocatalysis. Below, we compare the leading catalytic systems, summarizing their performance based on available experimental data.
| Catalytic System | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages |
| Palladium-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF₃)₂ / (R)-TolBINAP | 5-Methylpyrazin-2-ol | 93% | 90% | High yields and good enantioselectivity.[1][2] |
| Iridium-Catalyzed Asymmetric Hydrogenation | Ir / (S,Sp)-tBu-RuPHOX | 6-Methyl-5,6-dihydropyrazin-2(1H)-one | Up to 97% | Up to 94% | Excellent yields and high enantioselectivity.[3] |
| Organocatalysis (One-Pot) | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-diaminopropane | 38-90% (overall) | Up to 99% | One-pot procedure, high enantioselectivity.[4] |
Table 1: Performance Comparison of Catalytic Systems for Chiral 6-Methyl-piperazin-2-one Synthesis.
In-Depth Discussion of Catalytic Systems
Palladium-Catalyzed Asymmetric Hydrogenation
This methodology involves the asymmetric hydrogenation of a pyrazin-2-ol precursor. The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity.
Reaction Scheme:
Causality Behind Experimental Choices: The use of a high-pressure hydrogen atmosphere is necessary to facilitate the reduction of the aromatic pyrazine ring. The palladium catalyst, in conjunction with a chiral bisphosphine ligand like (R)-TolBINAP, creates a chiral environment that directs the hydrogenation to selectively form the (R)-enantiomer. The acidic additive (TsOH·H₂O) is crucial for the tautomerization of the pyrazin-2-ol to its corresponding pyrazinone form, which is the active substrate for hydrogenation.[1]
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of 5-Methylpyrazin-2-ol
-
To a high-pressure autoclave, add 5-methylpyrazin-2-ol (1 mmol), Pd(OCOCF₃)₂ (0.033 mmol), and (R)-TolBINAP (0.036 mmol).
-
Add TsOH·H₂O (1 mmol) and a 1:1 mixture of dichloromethane (DCM) and benzene (3 mL).
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 1000 psi of H₂.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Asymmetric Hydrogenation.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-based catalysts, particularly with chiral P,N-ligands, have emerged as powerful tools for the asymmetric hydrogenation of unsaturated heterocycles. For the synthesis of this compound, the substrate would be a 6-methyl-5,6-dihydropyrazin-2(1H)-one.
Causality Behind Experimental Choices: Iridium catalysts often exhibit high turnover numbers and frequencies, allowing for efficient hydrogenation under milder conditions compared to some other metals. The choice of a specific chiral ligand, such as a PHOX-type ligand, is crucial for inducing high enantioselectivity by creating a well-defined chiral pocket around the metal center.
General Experimental Protocol (Adapted): Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a solution of the iridium precursor and the chiral ligand in a suitable solvent (e.g., dichloromethane) is prepared and stirred to form the active catalyst.
-
The substrate, 6-methyl-5,6-dihydropyrazin-2(1H)-one, is added to the catalyst solution.
-
The reaction vessel is placed in a high-pressure autoclave, which is then purged and pressurized with hydrogen.
-
The reaction is stirred at a specified temperature until completion, monitored by techniques like TLC or HPLC.
-
Upon completion, the solvent is removed, and the product is purified by chromatography.
Organocatalytic One-Pot Synthesis
Organocatalysis offers a metal-free alternative for asymmetric synthesis. A one-pot approach for the synthesis of 3-substituted piperazin-2-ones has been developed, which can be adapted for the 6-methyl variant by using 1,2-diaminopropane as a key reagent.[4] This multi-step reaction sequence is catalyzed by a chiral quinine-derived urea.
Reaction Pathway Diagram:
Caption: Organocatalytic One-Pot Synthesis Pathway.
Causality Behind Experimental Choices: This one-pot sequence is a highly efficient process that avoids the isolation and purification of intermediates, saving time and resources. The quinine-derived urea catalyst acts as a chiral Brønsted base/acid, effectively controlling the stereochemistry of the epoxidation step, which is the key enantioselective transformation. The subsequent domino ring-opening cyclization with 1,2-diaminopropane proceeds diastereoselectively to furnish the desired piperazin-2-one.
Experimental Protocol: One-Pot Organocatalytic Synthesis
-
Knoevenagel Step: In a vial, dissolve the starting aldehyde (e.g., acetaldehyde, 0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and the quinine-derived urea catalyst (0.01 mmol) in anhydrous toluene (0.3 M). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Epoxidation Step: Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide (0.11 mmol) and stir until the epoxide is formed.
-
DROC Step: Add 1,2-diaminopropane (0.12 mmol) and triethylamine (0.2 mmol) to the reaction mixture and stir at 25 °C until the cyclization is complete.
-
Workup and Purification: Purify the reaction mixture directly by flash column chromatography to yield this compound.
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound can be effectively achieved through several advanced catalytic methods. Palladium- and Iridium-catalyzed asymmetric hydrogenations offer high yields and enantioselectivities, representing robust and reliable approaches. The organocatalytic one-pot synthesis stands out for its operational simplicity and high enantiocontrol, avoiding the use of transition metals.
The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including substrate availability, desired scale, and cost considerations. For large-scale production, the high efficiency of the metal-catalyzed hydrogenations might be advantageous, while for rapid library synthesis and methodology development, the one-pot organocatalytic approach offers significant benefits.
Future research in this area will likely focus on the development of even more active and selective catalysts, operating under milder conditions with lower catalyst loadings. Furthermore, the exploration of biocatalytic methods, such as enzymatic kinetic resolutions, could provide a green and highly selective alternative for the synthesis of this compound.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
